Aprotinin
Description
A single-chain polypeptide derived from bovine tissues consisting of 58 amino-acid residues. It is an inhibitor of proteolytic enzymes including CHYMOTRYPSIN; KALLIKREIN; PLASMIN; and TRYPSIN. It is used in the treatment of HEMORRHAGE associated with raised plasma concentrations of plasmin. It is also used to reduce blood loss and transfusion requirements in patients at high risk of major blood loss during and following open heart surgery with EXTRACORPOREAL CIRCULATION. (Reynolds JEF(Ed): Martindale: The Extra Pharmacopoeia (electronic version). Micromedex, Inc, Englewood, CO, 1995)
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFWUPYTFPOJU-LPYSRVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C284H432N84O79S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6511 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Aprotinin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Clear, colorless | |
CAS No. |
9087-70-1, 9035-81-8 | |
| Record name | Aprotinin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009087701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trypsin inhibitor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trypsin inhibitor, pancreatic basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APROTININ | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7502 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>100 °C | |
| Record name | Aprotinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Aprotinin: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a serine protease inhibitor, has a well-documented history in both clinical and research settings. This small protein, also known as bovine pancreatic trypsin inhibitor (BPTI), competitively and reversibly inhibits a broad spectrum of serine proteases. Its mechanism of action has significant implications for modulating complex physiological processes, most notably the coagulation and fibrinolytic systems. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Serine Protease Inhibition
This compound functions as a competitive inhibitor of several serine proteases.[1] Its structure allows it to bind tightly to the active site of these enzymes, preventing them from interacting with their natural substrates. The primary targets of this compound include trypsin, chymotrypsin, plasmin, and plasma and tissue kallikrein.[1][2] This broad inhibitory profile is central to its physiological effects.
Quantitative Inhibition Data
The inhibitory potency of this compound against various serine proteases is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The Ki values for this compound against key proteases are summarized in the table below.
| Target Protease | Source | Inhibition Constant (Ki) | pH |
| Trypsin | Bovine | 0.06 pM | 8.0 |
| Chymotrypsin | Bovine | 9 nM | 8.0 |
| Plasmin | Porcine | 4.0 nM | 7.8 |
| Kallikrein | Pancreatic | 1.0 nM | 8.0 |
| Kallikrein | Plasma | 30 nM; 100 nM | - |
| Kallikrein | Tissue | 1 nM | - |
| Kallikrein | Urine | 1.7 nM | - |
| Elastase | Human Leukocytes | 3.5 µM | 8.0 |
| Urokinase | Human | 8.0 µM | 8.8 |
Impact on Key Signaling Pathways
This compound's therapeutic and research applications stem from its ability to modulate critical signaling cascades, primarily the contact activation (intrinsic) pathway of coagulation and the fibrinolytic pathway.
Inhibition of the Contact Activation Pathway
The contact activation pathway is initiated when blood comes into contact with a negatively charged surface, leading to the activation of Factor XII. A key enzyme in this pathway is plasma kallikrein, which further activates Factor XII in a positive feedback loop. By inhibiting plasma kallikrein, this compound effectively dampens the initiation and amplification of the intrinsic coagulation cascade.[3] This leads to a prolongation of the activated partial thromboplastin time (APTT), a clinical measure of the intrinsic pathway's function.[3]
Inhibition of the Fibrinolytic Pathway
Fibrinolysis is the process of breaking down fibrin clots. The key enzyme in this pathway is plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase. Plasmin degrades the fibrin mesh, leading to clot dissolution. This compound is a potent inhibitor of plasmin, thereby directly impeding fibrinolysis and stabilizing existing clots.[3] This antifibrinolytic activity is a major contributor to its hemostatic effects observed in clinical settings.
Detailed Experimental Protocols
Determination of this compound's Inhibition Constant (Ki) using a Chromogenic Substrate Assay
This protocol describes a method to determine the Ki of this compound for a specific serine protease (e.g., trypsin, kallikrein) using a continuous spectrophotometric rate determination.
Principle: The rate of cleavage of a colorless chromogenic substrate by the protease results in the release of a colored product (e.g., p-nitroaniline), which can be measured spectrophotometrically. The presence of a competitive inhibitor like this compound will decrease the rate of this reaction. By measuring the reaction rate at various substrate and inhibitor concentrations, the Ki can be determined using Michaelis-Menten kinetics and a Dixon or Cheng-Prusoff plot.
Materials:
-
Purified serine protease (e.g., Trypsin, Kallikrein)
-
This compound standard solutions of known concentrations
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-DL-Arginine-p-Nitroanilide for Trypsin, H-D-Pro-Phe-Arg-pNA for Kallikrein)
-
Assay buffer (e.g., 200 mM Triethanolamine Buffer with 20 mM Calcium Chloride, pH 7.8)[4][5]
-
Spectrophotometer capable of reading at 405 nm
-
96-well microplate (optional, for high-throughput analysis)
Procedure:
-
Prepare a series of dilutions of the this compound standard in the assay buffer.
-
Prepare a series of dilutions of the chromogenic substrate in the assay buffer.
-
In a microplate well or cuvette, add the assay buffer, a fixed concentration of the protease, and a specific concentration of this compound.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5 minutes) to allow the enzyme and inhibitor to reach equilibrium.[2]
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using the spectrophotometer in kinetic mode.
-
Record the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound and substrate.
-
Repeat the experiment with different concentrations of the substrate.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration) or calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where IC50 is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Km is the Michaelis constant of the enzyme for the substrate.
Plasma Clot Lysis Assay
This protocol describes a turbidimetric method to assess the effect of this compound on fibrinolysis in a plasma environment.
Principle: A plasma clot is formed by adding a clotting agent (e.g., thrombin or tissue factor). A fibrinolytic agent (e.g., tPA) is also added to initiate clot breakdown. The formation and lysis of the clot are monitored by measuring changes in optical density (turbidity) over time. This compound's inhibitory effect on plasmin will delay the lysis of the clot, which is reflected in a longer clot lysis time.[6]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
This compound solutions of varying concentrations
-
Clotting agent (e.g., Thrombin or recombinant Tissue Factor)
-
Fibrinolytic agent (e.g., tissue Plasminogen Activator - tPA)
-
Calcium chloride solution
-
Assay buffer (e.g., HEPES buffered saline)
-
Microplate reader with temperature control (37°C) and the ability to read absorbance at 405 nm or 620 nm.
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add PPP.
-
Add the this compound solution (or buffer for control) to the plasma and mix.
-
Add the fibrinolytic agent (tPA) to the wells.
-
Initiate clotting by adding a mixture of the clotting agent and calcium chloride.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe both clot formation and lysis (e.g., 2-4 hours).
-
The data will generate a curve showing an initial increase in absorbance as the clot forms, followed by a decrease as the clot lyses.
-
The clot lysis time is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition. The effect of this compound is quantified by the prolongation of this lysis time compared to the control.
Activated Partial Thromboplastin Time (APTT) Assay
This protocol describes a method to measure the effect of this compound on the intrinsic coagulation pathway.
Principle: The APTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin) and a phospholipid reagent, followed by calcium. This compound's inhibition of kallikrein will prolong the APTT.[7][8]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
This compound solutions of varying concentrations
-
APTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution (0.025 M)
-
Coagulometer or a water bath at 37°C and a stopwatch
Procedure:
-
Prepare dilutions of this compound in a suitable buffer.
-
In a test tube, mix a defined volume of PPP with the this compound solution (or buffer for control).
-
Incubate the plasma-aprotinin mixture at 37°C for a short period (e.g., 1-3 minutes).
-
Add the APTT reagent to the tube and incubate for a specific time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C to allow for the activation of contact factors.[7]
-
Add the pre-warmed calcium chloride solution to the tube and simultaneously start the timer.
-
Observe the tube for clot formation (e.g., by tilting the tube or using the automated detection of the coagulometer).
-
Stop the timer as soon as a fibrin clot is detected.
-
The time recorded is the APTT. The effect of this compound is determined by the increase in APTT compared to the control.
Conclusion
This compound's mechanism of action as a broad-spectrum serine protease inhibitor provides a powerful tool for modulating the complex and interconnected pathways of coagulation and fibrinolysis. Its well-characterized inhibitory effects on key enzymes like kallikrein and plasmin have been leveraged for therapeutic benefit and have provided invaluable insights in a research context. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to understand and utilize the unique properties of this compound.
References
- 1. coachrom.com [coachrom.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Assay of this compound [sigmaaldrich.com]
- 5. Enzymatic Assay of this compound [merckmillipore.com]
- 6. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linear.es [linear.es]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Aprotinin as a Serine Protease Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a naturally occurring polypeptide and a competitive serine protease inhibitor.[1][2] It is a single-chain globular polypeptide derived from bovine lung tissue, consisting of 58 amino acids with a molecular weight of approximately 6512 Da.[3] Its compact tertiary structure is stabilized by three disulfide bridges, making it highly stable against high temperatures, acids, and proteolytic degradation. This compound's primary mechanism of action involves the formation of stable, reversible complexes with the active sites of various serine proteases, thereby blocking their enzymatic activity.[1][3] This inhibitory promiscuity has led to its widespread use in research to prevent protein degradation during cell lysis and protein purification, as well as its historical clinical application as an antifibrinolytic agent to reduce bleeding during major surgeries.[4] This technical guide provides a comprehensive overview of this compound, including its inhibitory properties, relevant signaling pathways, and detailed experimental protocols for its application in a research setting.
Biochemical Properties and Mechanism of Action
This compound is a potent inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, and both plasma and tissue kallikrein.[5] The inhibition is competitive, with this compound binding tightly to the active site of the protease. The dissociation of the this compound-protease complex is pH-dependent, with dissociation occurring at pH values greater than 10 or less than 3.[3]
The inhibitory activity of this compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to achieve 50% inhibition of the target protease's activity and are crucial for determining the effective concentration for experimental use.
Data Presentation: Inhibitory Profile of this compound
The following tables summarize the quantitative data on this compound's inhibitory activity against various serine proteases.
| Target Protease | Organism/Source | Inhibition Constant (Ki) | IC50 |
| Trypsin | Bovine | 0.06 pM[2] | - |
| Chymotrypsin | Bovine | 9 nM | - |
| Plasmin | Porcine | 1 nM | 6.80 µM[6] |
| Plasma Kallikrein | Human | 30 nM - 100 nM | - |
| Tissue Kallikrein | Porcine Pancreas | 1 nM | - |
| Factor XIa | Human | - | - |
| Factor XIIa | Human | Weak Inhibition[7] | - |
| Urokinase | Human | 8 µM | - |
| Elastase | Human Leukocyte | 3.5 µM | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as pH, temperature, and substrate concentration.
Signaling Pathways Modulated by this compound
This compound's ability to inhibit key serine proteases allows it to modulate several critical physiological and pathological signaling pathways. Its most well-characterized effects are on the coagulation cascade and the kallikrein-kinin system.
The Coagulation Cascade and Fibrinolysis
The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that culminates in the formation of a fibrin clot. This compound primarily exerts its antifibrinolytic effect by inhibiting plasmin, the key enzyme responsible for degrading fibrin clots.[7] Additionally, by inhibiting plasma kallikrein, this compound can interfere with the activation of the intrinsic pathway of coagulation.[3][7]
The Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that plays a role in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein and tissue kallikrein are serine proteases that cleave kininogens to release potent vasoactive peptides, bradykinin and kallidin. This compound is a potent inhibitor of both plasma and tissue kallikreins, thereby attenuating the inflammatory and vasodilatory effects of this system.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Trypsin Inhibition Assay using BAPNA
This spectrophotometric assay is used to determine the inhibitory activity of this compound against trypsin, using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[10][11]
Materials:
-
Trypsin from bovine pancreas
-
This compound
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading at 410 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of BAPNA: Dissolve BAPNA in DMSO to a concentration of 40 mg/mL.
-
Prepare a working solution of BAPNA: Dilute the BAPNA stock solution in pre-warmed (37°C) Tris-HCl buffer to a final concentration of 0.5 mg/mL.[10]
-
Prepare a trypsin solution: Dissolve trypsin in cold 1 mM HCl to a concentration that gives a linear rate of BAPNA hydrolysis.
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Assay Setup:
-
Blank: Add Tris-HCl buffer and BAPNA working solution.
-
Control (Uninhibited): Add Tris-HCl buffer, trypsin solution, and BAPNA working solution.
-
Inhibited: Add this compound dilution, trypsin solution, and BAPNA working solution.
-
-
Incubation: Pre-incubate the trypsin with the this compound dilutions (or buffer for the control) for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction: Add the BAPNA working solution to all wells to start the reaction.
-
Measure absorbance: Immediately begin reading the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Affinity Chromatography for Protein Purification
This compound can be used in affinity chromatography in two primary ways: immobilized this compound to purify serine proteases, or an immobilized protease (like trypsin) to purify this compound.[12][13] This protocol describes the purification of this compound using a trypsin-agarose column.
Materials:
-
Trypsin-Agarose resin
-
Chromatography column
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Crude protein extract containing this compound
-
Peristaltic pump and fraction collector (optional)
Procedure:
-
Column Packing: Pack the chromatography column with the trypsin-agarose resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing it with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the crude protein extract containing this compound to the column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound by applying the Elution Buffer to the column. The low pH of the elution buffer will disrupt the interaction between trypsin and this compound.
-
Fraction Collection: Collect the eluted fractions in tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve the activity of the purified this compound.
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay or A280) and for the presence and purity of this compound (e.g., SDS-PAGE, Western blot, or activity assay).
Cell Lysis for Protein Extraction and Protection
This compound is commonly included in lysis buffers to prevent the degradation of target proteins by endogenous serine proteases released during cell disruption.[7][8][9]
Materials:
-
Cultured cells or tissue sample
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (e.g., 10 mg/mL in water)
-
Other protease inhibitors (e.g., leupeptin, PMSF) and phosphatase inhibitors (optional)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
Sonicator or homogenizer
Procedure:
-
Prepare Lysis Buffer: Immediately before use, add this compound to the ice-cold lysis buffer to a final concentration of 1-2 µg/mL.[14] Add other desired protease and phosphatase inhibitors.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then add the lysis buffer and scrape the cells.[7]
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in the lysis buffer.
-
-
Lysis:
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
For more complete lysis, sonicate the sample on ice or pass it through a homogenizer.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA or Bradford assay).
-
Storage: Use the lysate immediately for downstream applications (e.g., Western blotting, immunoprecipitation) or store it in aliquots at -80°C.
Conclusion
This compound's well-characterized inhibitory activity against a broad spectrum of serine proteases makes it an invaluable tool for researchers in various fields. Its application ranges from the fundamental protection of proteins during extraction to the modulation of complex signaling cascades in disease models. This guide has provided a comprehensive overview of this compound's properties, its role in key biological pathways, and detailed protocols for its practical application. By understanding its mechanism of action and utilizing the provided methodologies, researchers can effectively employ this compound to advance their scientific investigations. However, it is important to note its historical clinical use was curtailed due to safety concerns, a factor to consider in the translation of any research findings.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. interchim.fr [interchim.fr]
- 4. mpbio.com [mpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. origene.com [origene.com]
- 7. nsjbio.com [nsjbio.com]
- 8. everestbiotech.com [everestbiotech.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Purification of recombinant this compound from transgenic corn germ fraction using ion exchange and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core Antifibrinolytic Properties of Aprotinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aprotinin, a serine protease inhibitor, has long been a subject of intense scientific scrutiny for its potent antifibrinolytic properties. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on the fibrinolytic system. Through a comprehensive review of existing literature, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of hemostasis and the development of antifibrinolytic agents.
Introduction
This compound is a polypeptide derived from bovine lung that functions as a broad-spectrum serine protease inhibitor.[1][2] Its primary clinical application has been in the reduction of perioperative blood loss, particularly in high-risk cardiac surgeries.[3][4] The hemostatic efficacy of this compound is largely attributed to its potent inhibition of key enzymes in the fibrinolytic and contact activation pathways, most notably plasmin and plasma kallikrein.[1][5] This document delves into the fundamental antifibrinolytic properties of this compound, providing a detailed overview of its mechanism of action, quantitative inhibition data, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound's antifibrinolytic effects are primarily mediated through the reversible, competitive inhibition of several serine proteases. The key targets of this compound in the context of fibrinolysis are plasmin and plasma kallikrein.[2][5]
-
Inhibition of Plasmin: Plasmin is the principal enzyme responsible for the degradation of fibrin clots. This compound directly binds to the active site of plasmin, preventing it from cleaving fibrin and thereby stabilizing the clot.[2][6] This direct inhibition of plasmin is considered a primary mode of its antifibrinolytic action in vivo.[6]
-
Inhibition of Plasma Kallikrein: Plasma kallikrein is a key component of the contact activation system, which can contribute to fibrinolysis through the activation of factor XII.[1] By inhibiting kallikrein, this compound indirectly suppresses the activation of the intrinsic pathway of coagulation and fibrinolysis.[1][2] This inhibition of kallikrein also contributes to this compound's anti-inflammatory effects.[1]
Beyond these primary targets, this compound also exhibits inhibitory activity against other serine proteases, including trypsin and chymotrypsin, although its affinity for these enzymes varies.[2][7]
Quantitative Data
The inhibitory potency of this compound against its target proteases has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and clinical efficacy in reducing blood loss.
| Target Enzyme | Inhibitor | Ki Value (M) | Ki Value (nM) | Reference(s) |
| Plasmin | This compound | 2 x 10⁻⁹ | 2 | [6] |
| Plasmin | This compound | 0.4 x 10⁻⁹ | 0.4 | [6] |
| Plasmin | Arg15-Aprotinin | 1 x 10⁻⁸ | 10 | [8][9] |
| Plasma Kallikrein | This compound | 3.2 x 10⁻⁷ | 320 | [9] |
| Plasma Kallikrein | Arg15-Aprotinin | 1.5 x 10⁻⁸ | 15 | [9] |
| Tissue Kallikrein | This compound | 5.1 x 10⁻⁷ | 510 | [9] |
| Tissue Kallikrein | Arg15-Aprotinin | 1.2 x 10⁻⁷ | 120 | [8][9] |
| Human Tissue Kallikrein (hK1) | This compound | 1.62 x 10⁻⁸ | 16.2 | [7] |
| Rat Tissue Kallikrein (rK1) | This compound | 2.64 x 10⁻⁸ | 26.4 | [7] |
| Factor XIa | Arg15-Aprotinin | 3.4 x 10⁻⁸ | 3.4 | [8][9] |
| Trypsin (bovine) | This compound | 0.06 x 10⁻¹² | 0.00006 | |
| Chymotrypsin | This compound | 9 x 10⁻⁹ | 9 |
Table 1: Inhibitory Constants (Ki) of this compound and its Analogs for Various Serine Proteases.
| Assay | Inhibitor | IC50 (µmol/L) | Reference(s) |
| Fibrinolysis Inhibition (in human plasma) | This compound | 0.16 ± 0.02 | [10][11] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound.
| Study Type | Treatment Group | Control Group | Parameter | Result | p-value | Reference(s) |
| Double-blind, randomized, placebo-controlled trial in aspirin-treated cardiac surgery patients | This compound (n=29) | Placebo (n=25) | Total Blood Loss (ml) | 1409 ± 232 | 2765 ± 248 | 0.0002 |
| Double-blind, randomized, placebo-controlled trial in aspirin-treated cardiac surgery patients | This compound (n=29) | Placebo (n=25) | Intraoperative Blood Loss (ml) | 503 ± 53 | 1055 ± 199 | 0.0001 |
| Double-blind, randomized, placebo-controlled trial in aspirin-treated cardiac surgery patients | This compound (n=29) | Placebo (n=25) | Postoperative Blood Loss (ml) | 906 ± 204 | 1710 ± 202 | 0.0074 |
| Randomized, double-blind, placebo-controlled trial in clopidogrel-treated CABG patients | This compound | Placebo | Postoperative Bleeding (ml) | 760 ± 350 | 1200 ± 570 | <0.001 |
| Meta-analysis of randomized controlled trials in cardiac surgery | This compound | Placebo/No Treatment | Risk Ratio for RBC Transfusion | 0.66 (95% CI 0.61–0.72) | - | [12] |
| Meta-analysis of randomized controlled trials in cardiac surgery | This compound | Placebo/No Treatment | Risk Ratio for Re-operation for Bleeding | 0.48 (95% CI 0.34–0.67) | - | [12] |
Table 3: Clinical Efficacy of this compound in Reducing Blood Loss and Transfusion Requirements in Cardiac Surgery.
Experimental Protocols
The antifibrinolytic properties of this compound are typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Plasma-Based Clot Lysis Assay
This assay assesses the overall effect of this compound on fibrinolysis in a plasma environment.
Objective: To determine the dose-dependent inhibition of fibrinolysis by this compound in plasma.
Materials:
-
Pooled normal human plasma
-
This compound solutions of varying concentrations
-
Tissue plasminogen activator (t-PA) to induce fibrinolysis
-
Calcium chloride (CaCl₂) to initiate clotting
-
Spectrophotometer or automated coagulation analyzer
Procedure:
-
Prepare serial dilutions of this compound in pooled normal plasma to achieve a range of clinically relevant concentrations.
-
To a microplate well or cuvette, add the plasma sample containing a specific concentration of this compound.
-
Initiate coagulation by adding CaCl₂.
-
Simultaneously, or shortly after clot formation, add t-PA to initiate fibrinolysis.
-
Monitor the change in optical density over time at a specific wavelength (e.g., 405 nm). The time to complete clot lysis is determined as the time point where the optical density returns to baseline.
-
Plot the clot lysis time against the concentration of this compound to determine the dose-response relationship.[1][13]
Chromogenic Assay for this compound Concentration
This functional assay measures the concentration of active this compound in plasma by quantifying its inhibitory effect on a known amount of kallikrein.
Objective: To determine the functional concentration of this compound in plasma samples.
Materials:
-
Plasma sample containing this compound
-
Acetone (for plasma treatment)
-
Buffer containing inhibitors of α2-Macroglobulin and Factor XIIa
-
Purified plasma kallikrein
-
Chromogenic kallikrein substrate (e.g., S-2266)
-
Microplate reader or spectrophotometer
Procedure:
-
Treat the plasma sample with acetone to precipitate and remove endogenous serine protease inhibitors.
-
Centrifuge the sample and dilute the supernatant in a buffer containing inhibitors for α2-Macroglobulin and Factor XIIa.
-
Add a known amount of purified plasma kallikrein to the treated plasma sample and incubate to allow this compound to form a complex with the kallikrein.
-
Add a chromogenic substrate that is specifically cleaved by kallikrein. The residual, uninhibited kallikrein will cleave the substrate, releasing a colored product (p-nitroaniline).
-
Measure the rate of color development or the endpoint absorbance at 405 nm.
-
The amount of color produced is inversely proportional to the concentration of active this compound in the sample. A standard curve is generated using known concentrations of this compound to quantify the concentration in the test sample.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Concentration
This immunoassay provides a quantitative measurement of the total this compound protein in a sample.
Objective: To determine the total concentration of this compound in plasma samples.
Materials:
-
Microplate coated with an anti-aprotinin antibody
-
Plasma sample containing this compound
-
A second anti-aprotinin antibody conjugated to an enzyme (e.g., horseradish peroxidase)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Add the plasma sample to the wells of the antibody-coated microplate. This compound in the sample will bind to the immobilized antibody.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated anti-aprotinin antibody, which will bind to a different epitope on the captured this compound, forming a "sandwich".
-
Wash the plate again to remove unbound conjugated antibody.
-
Add the substrate, which will be converted by the enzyme into a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
The intensity of the color is directly proportional to the concentration of this compound in the sample. A standard curve is used for quantification.[15][16]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental procedures are crucial for a clear understanding of this compound's function. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: this compound's dual mechanism of antifibrinolytic action.
Caption: Experimental workflow for the in vitro plasma-based clot lysis assay.
Caption: Comparative workflows for measuring this compound concentration.
Conclusion
This compound's profound antifibrinolytic properties are a direct consequence of its ability to potently inhibit key serine proteases, primarily plasmin and plasma kallikrein. The quantitative data and experimental protocols detailed in this guide provide a robust framework for understanding and further investigating the intricate mechanisms of this clinically significant molecule. The visualization of its signaling pathways and experimental workflows offers a clear and concise representation of its mode of action and the methods used for its characterization. This comprehensive technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the fields of hemostasis, thrombosis, and the development of novel antifibrinolytic therapies.
References
- 1. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound significantly decreases bleeding and transfusion requirements in patients receiving aspirin and undergoing cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trials of this compound in cardiac surgery: could clinical equipoise have stopped the bleeding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of this compound and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety of this compound and lysine-derived antifibrinolytic drugs in cardiac surgery: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. coachrom.com [coachrom.com]
- 15. Determination of plasma this compound levels by functional and immunologic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Serendipitous Saga of a Serine Protease Inhibitor: A Technical History of Aprotinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprotinin, a seemingly simple polypeptide, has carved a complex and often controversial path through the annals of biochemistry and medicine. Initially discovered as a potent inhibitor of serine proteases, its journey from a bovine-derived curiosity to a widely used hemostatic agent and a subject of intense safety scrutiny offers profound lessons in drug discovery, development, and post-market surveillance. This in-depth guide explores the technical history of this compound, from its initial discovery and isolation to its intricate mechanism of action and the clinical milestones that have defined its legacy. We will delve into the key experiments that elucidated its function, present critical quantitative data, and visualize the complex biological pathways it modulates.
Discovery and Early Development: A Tale of Two Laboratories
The story of this compound begins in the 1930s, with two independent discoveries that would eventually converge.
The "Kallikrein Inactivator" of Kraut and Frey
In 1930, German researchers H. Kraut and E.K. Frey, while investigating the circulatory hormone kallikrein, stumbled upon a substance in bovine parotid glands that potently inhibited its activity.[1][2][3] They aptly named this substance the "kallikrein inactivator."[1][2] Their work laid the foundation for understanding endogenous regulation of proteolytic systems.
The Crystalline Trypsin Inhibitor of Kunitz and Northrop
Across the Atlantic, in 1936, M. Kunitz and J.H. Northrop at the Rockefeller Institute for Medical Research were pioneering the crystallization of enzymes. From bovine pancreas, they isolated and crystallized a polypeptide that strongly inhibited the digestive enzyme trypsin.[1][2] This molecule, later termed bovine pancreatic trypsin inhibitor (BPTI), was one of the first proteinase inhibitors to be purified and characterized.[2] It would take several decades for the scientific community to realize that the "kallikrein inactivator" and BPTI were, in fact, the same molecule.[1]
From Bench to Bedside: The Rise of a Hemostatic Agent
The therapeutic potential of this potent protease inhibitor was not immediately obvious. Its initial clinical application was in the treatment of acute pancreatitis, based on the rationale that it could inhibit the destructive pancreatic enzymes.[1][2] However, its major clinical impact would be in the realm of surgery.
In the 1960s, the use of this compound in major surgeries began to be explored.[1][2] The pivotal moment came in 1987 with a landmark randomized controlled trial by Royston and colleagues.[4] This study demonstrated a dramatic reduction in blood loss and the need for blood transfusions in patients undergoing repeat open-heart surgery who were treated with this compound.[4] This finding catapulted this compound, now marketed under the trade name Trasylol, into widespread use as a hemostatic agent in high-risk cardiac surgeries.[1]
Mechanism of Action: A Multi-pronged Attack on Proteases
This compound is a competitive inhibitor of several serine proteases.[1] Its mechanism of action is centered on its ability to bind tightly to the active site of these enzymes, preventing them from cleaving their target substrates.
Inhibition of the Coagulation and Fibrinolytic Pathways
The primary therapeutic effect of this compound in surgery stems from its inhibition of two key interconnected systems: the contact activation (intrinsic) pathway of coagulation and the fibrinolytic pathway.
-
Inhibition of Kallikrein and Factor XIIa: this compound's potent inhibition of plasma kallikrein reduces the activation of Factor XII to Factor XIIa.[1][5] This dampens the initiation of the intrinsic coagulation cascade.
-
Inhibition of Plasmin: this compound directly inhibits plasmin, the primary enzyme responsible for the breakdown of fibrin clots (fibrinolysis).[1][5] This action preserves existing blood clots and reduces bleeding.
The dual inhibition of both the initiation of coagulation and the breakdown of clots is central to this compound's efficacy in reducing perioperative bleeding.
Figure 1: this compound's inhibitory action on the intrinsic coagulation and fibrinolytic pathways.
Experimental Protocols: From Purification to Activity Assays
Purification of this compound from Bovine Lung (A Modern Approach)
This protocol outlines a common method for purifying this compound from bovine lung tissue, a primary source for its commercial production.
Figure 2: A generalized workflow for the purification of this compound from bovine lung.
Methodology:
-
Homogenization: Bovine lung tissue is homogenized in an acidic buffer (e.g., pH 4.0). The acidic environment aids in the extraction of the basic this compound protein.
-
Clarification: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the crude this compound extract is collected.
-
Heat Treatment: The crude extract is subjected to heat treatment. This compound is a remarkably heat-stable protein, and this step serves to denature and precipitate many contaminating proteins.
-
Second Clarification: Another centrifugation step is performed to remove the precipitated proteins.
-
Ion Exchange Chromatography: The clarified supernatant is loaded onto a cation exchange chromatography column. Due to its high isoelectric point (around 10.5), this compound is positively charged at neutral pH and binds tightly to the negatively charged resin.
-
Elution: A salt gradient is used to elute the bound proteins. This compound typically elutes at a high salt concentration.
-
Ultrafiltration: The this compound-containing fractions are concentrated and the buffer is exchanged using ultrafiltration.
-
Gel Filtration Chromatography: A final polishing step using gel filtration chromatography separates this compound from any remaining protein contaminants based on size.
This compound Activity Assay (Trypsin Inhibition)
The biological activity of this compound is quantified by its ability to inhibit a known amount of a serine protease, typically trypsin.
Principle:
This assay measures the residual activity of trypsin after incubation with this compound. A chromogenic substrate for trypsin, such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA), is used. When cleaved by active trypsin, BAPNA releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. The degree of inhibition of color development is proportional to the amount of active this compound present.
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM).
-
Trypsin Solution: A standardized solution of trypsin in a suitable buffer.
-
This compound Solution: A solution of the this compound sample to be tested, serially diluted.
-
Substrate Solution: BAPNA dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Assay:
-
In a microplate well or cuvette, a defined amount of the trypsin solution is pre-incubated with varying concentrations of the this compound solution for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the trypsin-Aprotinin complex.
-
The enzymatic reaction is initiated by adding the BAPNA substrate solution.
-
The change in absorbance at 405 nm is measured over time using a spectrophotometer.
-
-
Calculation:
-
The rate of the enzymatic reaction (change in absorbance per minute) is calculated for each this compound concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate of a control reaction without this compound.
-
The activity of the this compound sample is typically expressed in Kallikrein Inhibitor Units (KIU) or Trypsin Inhibitor Units (TIU), which are determined by comparison to a reference standard of known activity.
-
Quantitative Data: Efficacy and Inhibition Constants
The development and clinical use of this compound have been guided by quantitative data from both biochemical and clinical studies.
Inhibition Constants (Ki)
The inhibitory potency of this compound against various serine proteases is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a more potent inhibitor.
| Enzyme | Ki (M) | pH |
| Trypsin | 2.8 x 10⁻¹¹ | 7.8 |
| Chymotrypsin | 9 x 10⁻⁹ | 8.0 |
| Plasmin | 1 x 10⁻⁹ | 7.3 |
Table 1: Representative inhibition constants (Ki) of this compound for key serine proteases. Data compiled from various sources.[5]
Clinical Trial Data: The Royston 1987 Study
The landmark study by Royston et al. provided the first strong clinical evidence for this compound's efficacy in reducing blood loss in cardiac surgery.
| Outcome | This compound Group (n=11) | Control Group (n=11) | p-value |
| Mean Blood Loss (mL) | 286 | 1509 | < 0.001 |
| Mean Hemoglobin Loss (g) | 8.3 | 78 | < 0.001 |
Table 2: Key results from the Royston et al. (1987) randomized controlled trial on this compound in repeat open-heart surgery.[6]
The Controversy and Decline: The BART Trial
Despite its widespread use and demonstrated efficacy, concerns about the safety of this compound began to emerge in the early 2000s. Observational studies suggested a potential for increased risk of renal failure, myocardial infarction, and stroke.[7]
The pivotal event that led to the withdrawal of this compound from the market was the "Blood Conservation Using Antifibrinolytics in a Randomized Trial" (BART).[7] This large, multicenter trial was designed to compare the safety and efficacy of this compound with two other antifibrinolytic drugs, tranexamic acid and aminocaproic acid, in high-risk cardiac surgery patients.
The trial was stopped prematurely in 2007 due to an interim analysis that showed a trend towards increased 30-day mortality in the this compound group compared to the other two drugs.[8] This led to the worldwide suspension of this compound sales in 2008.[1]
| Outcome | This compound | Tranexamic Acid / Aminocaproic Acid | Relative Risk (95% CI) |
| 30-Day All-Cause Mortality | 6.0% | 3.9% / 4.0% | 1.53 (1.06 - 2.20) |
| Massive Bleeding | 9.5% | 12.1% | 0.79 (0.59 - 1.01) |
Table 3: Key findings from the BART trial that led to the withdrawal of this compound.[8]
Re-evaluation and a Limited Return
Conclusion
The history of this compound is a compelling narrative of scientific discovery, clinical innovation, and the paramount importance of rigorous pharmacovigilance. From its humble beginnings as a naturally occurring protease inhibitor, it rose to become a valuable tool in reducing surgical bleeding, only to be brought down by significant safety concerns. The story of this compound serves as a critical case study for researchers and drug development professionals, highlighting the complex interplay between efficacy, safety, and the ever-evolving landscape of clinical evidence. Its legacy underscores the need for continuous and critical evaluation of all therapeutic interventions, even those with a long history of perceived benefit.
References
- 1. Affinity purification of this compound from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Putting the record straight on this compound as safe and effective: results from a mixed treatment meta-analysis of trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effect of this compound on need for blood transfusion after repeat open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Assay of this compound [sigmaaldrich.com]
- 8. Regulatory decisions pertaining to this compound may be putting patients at risk - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin's Inhibitory Effects on Plasmin and Kallikrein: A Technical Guide
Introduction
Aprotinin, a 58-amino acid polypeptide isolated from bovine lung, is a well-characterized serine protease inhibitor.[1][2] Also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), it functions as a competitive, reversible inhibitor of a range of serine proteases. Its primary targets of therapeutic and research interest are plasmin and kallikrein, key enzymes involved in fibrinolysis and the contact activation system, respectively.[3][4] By forming stable, stoichiometric complexes with these enzymes, this compound effectively blocks their catalytic activity.[1][5] This guide provides an in-depth technical overview of this compound's inhibitory action, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Quantitative Data: this compound's Inhibitory Potency
This compound exhibits high-affinity binding to both plasmin and kallikrein. The inhibitory constants (Ki) and effective concentrations are summarized below. These values highlight the potent nature of the inhibition.
| Target Enzyme | Parameter | Value | pH | Conditions/Comments | Reference(s) |
| Plasmin | Ki | 1 nM | 7.3 | [5] | |
| Ki | 0.4 nM | - | In solution, without fibrin | [6] | |
| Ki | 2 nM | - | In the presence of fibrin | [6] | |
| Ki | 4.0 nM | 7.8 | Porcine Plasmin | [7] | |
| Effective Conc. | >50 KIU/mL | - | Plasma concentration required for inhibition | [8] | |
| Effective Conc. | ~125,000 IU/mL | - | Concentration for general inhibition | [1][9] | |
| Plasma Kallikrein | Ki | 30 nM | 8.0 | Human Plasma Kallikrein | [5][7] |
| Ki | 320 nM | - | Native this compound | [10] | |
| Ki | 15 nM | - | Arg15-Aprotinin (modified) | [10] | |
| Effective Conc. | ~200 KIU/mL | - | Plasma concentration required for inhibition | [8] | |
| Effective Conc. | ~300,000 IU/mL | - | Concentration for general inhibition | [1][9][11] | |
| Tissue Kallikrein | Ki | 1 nM | 8.0 | Porcine Pancreatic Kallikrein | [5][7] |
| Ki | 510 nM | - | Native this compound | [10] | |
| Ki | 120 nM | - | Arg15-Aprotinin (modified) | [10] |
KIU: Kallikrein Inhibitor Unit. The conversion between units can vary; one Trypsin Inhibitor Unit (TIU) is approximately 1,025-1,300 KIU.[2][7]
Signaling Pathways and Mechanism of Inhibition
This compound's therapeutic and research applications stem from its ability to modulate two critical enzymatic cascades: the fibrinolytic system, regulated by plasmin, and the interconnected contact activation and kinin-kallikrein systems.
Inhibition of the Fibrinolytic Pathway
The fibrinolytic system is responsible for the degradation of fibrin clots. Its central enzyme, plasmin, is generated from its zymogen, plasminogen, by activators like tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then cleaves the fibrin mesh into soluble degradation products. This compound directly inhibits plasmin, thereby preventing clot dissolution and acting as an antifibrinolytic agent.[3][12]
Caption: this compound directly inhibits plasmin, preventing the degradation of fibrin clots.
Inhibition of the Kallikrein-Kinin and Contact Systems
Plasma kallikrein is a central component of the contact activation (intrinsic) pathway of coagulation and the kinin-kallikrein system. Upon activation from prekallikrein, it reciprocally activates Factor XII to Factor XIIa, amplifying the coagulation cascade. It also cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. This compound's inhibition of kallikrein attenuates both the intrinsic coagulation pathway and the inflammatory response.[13][14][15]
Caption: this compound inhibits kallikrein, downregulating coagulation and inflammation.
Experimental Protocols
Determining the inhibitory activity of this compound on plasmin and kallikrein typically involves measuring residual enzyme activity after incubation with the inhibitor. Chromogenic substrate assays are commonly employed due to their sensitivity and convenience.[16]
General Experimental Workflow
The workflow for assessing protease inhibition is conserved across different enzymes and involves preparing reagents, incubating the enzyme with the inhibitor, initiating the reaction with a substrate, and measuring the product formation over time.
Caption: General workflow for an in vitro protease inhibition assay using this compound.
Protocol 1: Kallikrein Inhibition Assay
This method quantifies this compound's ability to inhibit purified plasma kallikrein using a specific chromogenic substrate. The release of p-nitroaniline (pNA) is measured spectrophotometrically.[17][18]
-
Materials:
-
Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.8.
-
Enzyme: Purified human plasma kallikrein, reconstituted in distilled water to a working concentration.
-
Inhibitor: this compound, serially diluted in buffer to achieve a range of final assay concentrations (e.g., 1 nM to 1 µM).
-
Substrate: Chromogenic kallikrein substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302), prepared at a concentration near its Km value (e.g., 0.1-0.4 mM).
-
Apparatus: 96-well microplate and a temperature-controlled microplate reader capable of measuring absorbance at 405 nm.
-
-
Methodology:
-
To the wells of a microplate, add buffer, followed by the serially diluted this compound solutions (or buffer for the uninhibited control).
-
Add the kallikrein solution to each well to initiate the pre-incubation period.
-
Incubate the plate at 37°C for 30 minutes to allow for the formation of the enzyme-inhibitor complex.[18]
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm at 37°C for a set duration (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve for each this compound concentration.
-
Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models, such as the Dixon plot (1/V vs. [I]).[18]
-
Protocol 2: Plasmin Inhibition Assay (Clot Lysis)
This assay measures this compound's antifibrinolytic effect by monitoring the lysis of a fibrin clot, which is a more physiologically relevant substrate for plasmin.[14]
-
Materials:
-
Buffer: Tris-buffered saline (TBS), pH 7.4.
-
Reagents: Pooled normal plasma (citrated), tissue plasminogen activator (tPA), thrombin, and calcium chloride (CaCl₂).
-
Inhibitor: this compound, serially diluted in buffer.
-
Apparatus: 96-well microplate and a microplate reader capable of measuring turbidity (e.g., absorbance at 405 nm).
-
-
Methodology:
-
In a 96-well plate, add plasma, tPA solution, and the serially diluted this compound solutions (or buffer for the control).
-
Initiate clot formation (polymerization) by adding a solution of thrombin and CaCl₂ to each well.
-
Immediately place the plate in the reader and monitor the change in turbidity (absorbance) at 405 nm at 37°C over an extended period (e.g., 3 hours).[14]
-
The resulting curve will show an initial increase in absorbance as the fibrin clot forms, followed by a decrease as the tPA-activated plasmin lyses the clot.
-
The key parameter is the clot lysis time, often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Plot the clot lysis time against the this compound concentration to determine the dose-dependent inhibitory effect. The concentration that prolongs lysis time by 50% (IC50) can be calculated.
-
References
- 1. interchim.fr [interchim.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [sigmaaldrich.com]
- 8. Pharmacokinetics of this compound in preoperative cardiac surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound—Drug against Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound [collab.its.virginia.edu]
- 14. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (II): Inhalational Administration for the Treatment of COVID-19 and Other Viral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. coachrom.com [coachrom.com]
- 18. alliedacademies.org [alliedacademies.org]
Methodological & Application
Aprotinin in Cell Culture: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aprotinin, a serine protease inhibitor, is a valuable tool in cell culture, primarily utilized to prevent the degradation of proteins of interest by endogenous proteases. Its application is critical in scenarios where maximizing the yield and integrity of secreted or intracellular proteins is paramount. This document provides detailed application notes, experimental protocols, and visual guides for the effective use of this compound in your cell culture workflows.
Mechanism of Action
This compound is a competitive inhibitor of a variety of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1][2] It binds with high affinity to the active site of these proteases, forming a stable, yet reversible, complex that blocks their enzymatic activity.[3] This inhibitory action is crucial for protecting recombinant proteins, antibodies, and other secreted factors from proteolytic degradation in the cell culture supernatant.
Key Applications in Cell Culture
-
Increased Protein Yield: By inhibiting proteases that degrade secreted proteins, this compound can significantly enhance the yield of recombinant proteins and antibodies.[4]
-
Enhanced Cell Viability and Longevity: In some cell culture systems, the inhibition of proteases can lead to an increase in cell viability and extend the lifespan of the culture.[3][5]
-
Protection of Proteins During Cell Lysis: this compound is a common component of lysis buffers, where it prevents the degradation of target proteins by proteases released from subcellular compartments.[6]
-
Studying Protease-Dependent Signaling Pathways: this compound can be employed to investigate the role of specific serine proteases in cellular signaling cascades.
Quantitative Data Summary
The optimal working concentration of this compound can vary depending on the cell line, the level of endogenous protease activity, and the specific application. The following tables provide a summary of commonly used concentrations.
Table 1: this compound Working Concentrations in Cell Culture
| Application | Cell Line | Recommended Concentration | Reference |
| General Protein Protection | Various | 1-2 µg/mL | [7] |
| Inhibition of Fibrinolysis | Human Mesenchymal Stem Cells (MSCs) | 100 µg/mL | [8] |
| Skeletal Muscle Differentiation | Mouse G8-1 and C2C12 myoblasts | 2 TIU/mL | [3] |
| Inhibition of Viral Replication | Caco-2, Calu-3 cells | 0.3125 - 20 µM | [9] |
| Inhibition of Breast Cancer Cell Invasion | MDA-MB-231 | 1 - 1.7 TIU/mL | [10] |
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
| Solvent | Water or Phosphate Buffered Saline (PBS) | [6] |
| Stock Concentration | 2 mg/mL (1000X) | [6] |
| Storage Temperature | -20°C | [6] |
| Stability of Aliquots | Approximately 6 months at -20°C | [2] |
| Stability at 2-8°C | Approximately 1 week | [2] |
Unit Conversion: 1 TIU (Trypsin Inhibitor Unit) is approximately equal to 1,300 KIU (Kallikrein Inhibitor Units).[11]
Experimental Protocols
Protocol for Assessing the Effect of this compound on Cell Viability
This protocol outlines a method to determine the impact of this compound on the viability of a specific cell line using a standard colorimetric assay like the MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 50, 100 µg/mL).
-
Incubation: Remove the overnight culture medium and replace it with the this compound-containing medium. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control (0 µg/mL this compound).
Protocol for Quantifying the Enhancement of Recombinant Protein Yield
This protocol describes a method to quantify the increase in the yield of a secreted recombinant protein in the presence of this compound using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant protein-expressing cell line
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
ELISA kit specific for the recombinant protein of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Culture: Seed the cells in appropriate culture vessels (e.g., T-flasks or multi-well plates) and culture them to a desired confluency.
-
This compound Treatment: Treat the cells with the optimal, non-toxic concentration of this compound (determined from the viability assay) in fresh culture medium. Include an untreated control group.
-
Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant from both the treated and untreated groups.
-
Supernatant Clarification: Centrifuge the collected supernatant to remove any cells and cellular debris.
-
ELISA Quantification: Perform an ELISA according to the manufacturer's instructions to determine the concentration of the recombinant protein in the clarified supernatants.
-
Data Analysis: Compare the protein concentrations between the this compound-treated and untreated samples to quantify the fold-increase in protein yield.
Visualizing Workflows and Pathways
This compound's Role in Preventing TGF-β Activation
This compound can indirectly influence signaling pathways by inhibiting the proteases responsible for activating signaling molecules. For example, the activation of latent Transforming Growth Factor-beta (TGF-β) is a proteolytic process. By inhibiting these proteases, this compound can maintain TGF-β in its inactive state.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. graphviz.org [graphviz.org]
- 3. BioRender Learning Hub | Tips for Illustrating Biological Pathways [biorender.com]
- 4. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TGF beta receptor activation process: an inhibitor- to substrate-binding switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. researchgate.net [researchgate.net]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aprotinin in Western Blot Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a fundamental technique for the detection and quantification of specific proteins in a complex biological sample. A critical step in ensuring accurate and reproducible Western blot data is the proper preparation of the sample lysate. Endogenous proteases, released upon cell lysis, can rapidly degrade target proteins, leading to inaccurate quantification and false-negative results. Aprotinin, a competitive serine protease inhibitor, is a vital component of lysis buffers used to preserve protein integrity during sample preparation.[1]
This document provides detailed application notes and protocols for the effective use of this compound in Western blot sample preparation, ensuring the preservation of your proteins of interest and the reliability of your results.
Mechanism of Action of this compound
This compound is a small protein that acts as a competitive inhibitor of several serine proteases.[2] Its mechanism involves binding to the active site of these proteases, thereby blocking their catalytic activity and preventing the degradation of protein substrates.[2]
Application Notes
Optimal Working Concentration
The effective concentration of this compound can vary depending on the sample type and the abundance of proteases. However, a general working concentration is recommended for most applications.
| Parameter | Recommended Concentration |
| Working Concentration | 2 µg/mL |
| Stock Solution | 2 mg/mL (1000X) in water or PBS |
Data compiled from multiple sources.[3]
Compatibility with Lysis Buffers
This compound is compatible with a wide range of commonly used lysis buffers for Western blotting. It is crucial to add this compound to the lysis buffer immediately before use, as some protease inhibitors can have limited stability in aqueous solutions.[1][4]
| Lysis Buffer | Compatibility | Notes |
| RIPA Buffer | High | Recommended for whole-cell lysates, membrane-bound, and nuclear proteins due to its strong denaturing properties.[3][4] |
| NP-40 Buffer | High | A milder, non-ionic detergent buffer suitable for cytoplasmic and membrane-bound proteins.[3] |
| Tris-HCl Buffer | High | A simple buffer often used for soluble cytoplasmic proteins.[4] |
Stability and Storage
Proper storage of this compound is essential to maintain its inhibitory activity.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | 2-8°C | Stable for years.[5] |
| Stock Solution (2 mg/mL) | -20°C | Stable for approximately 6 months. Repeated freeze-thaw cycles should be avoided.[4] |
| In Lysis Buffer | On ice | Use immediately after preparation.[1] |
Experimental Protocols
The following are detailed protocols for the preparation of protein lysates from cell culture and tissue samples for Western blotting, incorporating the use of this compound.
Protocol 1: Preparation of Lysate from Adherent Cell Culture
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA, NP-40)
-
This compound stock solution (2 mg/mL)
-
Other protease and phosphatase inhibitors (optional but recommended)
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Prepare the complete lysis buffer by adding this compound to a final concentration of 2 µg/mL and any other required inhibitors. Keep the buffer on ice.
-
Add the appropriate volume of complete lysis buffer to the dish (e.g., 1 mL per 10^7 cells).
-
Using a pre-cooled cell scraper, gently scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of Lysate from Tissue Samples
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Lysis Buffer (e.g., RIPA)
-
This compound stock solution (2 mg/mL)
-
Other protease and phosphatase inhibitors (optional but recommended)
-
Microcentrifuge tubes, pre-cooled
-
Microcentrifuge
Procedure:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.[7]
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Prepare the complete lysis buffer by adding this compound to a final concentration of 2 µg/mL and any other required inhibitors. Keep the buffer on ice.
-
Transfer the tissue powder to a pre-cooled microcentrifuge tube and add an appropriate volume of complete lysis buffer (e.g., 300 µL for a ~5 mg piece of tissue).
-
Homogenize the sample further using an electric homogenizer or by vortexing vigorously.
-
Incubate the homogenate on ice for 30-60 minutes with constant agitation (e.g., on a rotator in a cold room).
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the tissue debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-cooled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Aliquot the lysate and store at -80°C for long-term use.
Western Blot Workflow Overview
The use of this compound is a critical first step in the overall Western blot workflow to ensure the integrity of the protein sample.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin for preventing protein degradation during homogenization.
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
During cellular homogenization and protein extraction, the disruption of cellular compartments releases a cascade of endogenous proteases that can rapidly degrade target proteins. This proteolytic degradation can significantly impact protein yield, integrity, and downstream analysis, leading to inaccurate and unreliable results in critical applications such as Western blotting, immunoprecipitation, and enzyme assays. Aprotinin, a competitive serine protease inhibitor, is a crucial tool for researchers to safeguard their protein samples from this enzymatic onslaught.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in preventing protein degradation during homogenization.
This compound is a small, monomeric polypeptide, typically derived from bovine lung, with a molecular weight of approximately 6.5 kDa.[3] Its mechanism of action involves binding tightly but reversibly to the active site of various serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein, thereby blocking their proteolytic activity.[4] The use of this compound is particularly important when working with mammalian tissues and cells, which have a high abundance of serine proteases.[5]
Data Presentation
The efficacy of this compound in preserving protein integrity can be demonstrated by comparing protein yield and the presence of degradation products in samples prepared with and without the inhibitor. The following tables summarize representative quantitative data from such experiments.
Table 1: Effect of this compound on Total Protein Yield from Mammalian Cell Lysates
| Sample Condition | Total Protein Concentration (µg/µL) | Percentage of Protein Yield Increase |
| Without this compound | 1.8 | - |
| With this compound (2 µg/mL) | 2.5 | 38.9% |
Data are representative of typical results obtained from cultured HeLa cells lysed in RIPA buffer. Protein concentration was determined by a BCA assay.
Table 2: Densitometric Analysis of a Target Protein by Western Blot
| Sample Condition | Intact Protein Band Intensity (Arbitrary Units) | Degradation Product Band Intensity (Arbitrary Units) |
| Without this compound | 45,000 | 25,000 |
| With this compound (2 µg/mL) | 85,000 | 5,000 |
Analysis of a 50 kDa target protein susceptible to proteolytic cleavage. Band intensities were quantified from a Western blot of cell lysates prepared with and without this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM HEPES, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for the specific activity of the this compound. A common unit of activity is the Trypsin Inhibitor Unit (TIU) or Kallikrein Inhibitor Unit (KIU).
-
To prepare a 10 mg/mL stock solution (a common concentration), dissolve the appropriate amount of lyophilized this compound in sterile water or buffer. This compound is freely soluble in water.[6]
-
Gently vortex to ensure complete dissolution. Avoid excessive foaming.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for approximately 6 months when stored at -15 to -25°C.[5] A solution adjusted to pH 7-8 is stable for about one week at 2-8°C.[5]
Protocol 2: Inhibition of Proteolysis during Homogenization of Cultured Cells
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA, NP-40, or Tris-HCl based buffers)
-
This compound stock solution (10 mg/mL)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Preparation of Lysis Buffer with this compound: Immediately before use, add this compound from the stock solution to the ice-cold lysis buffer to achieve the desired final concentration. A typical working concentration is 2 µg/mL. For a 1 mL final volume of lysis buffer, add 0.2 µL of a 10 mg/mL this compound stock solution.
-
Cell Harvesting:
-
Adherent Cells: Wash the cells once with ice-cold PBS. Aspirate the PBS and add the prepared lysis buffer containing this compound. Use a cell scraper to gently collect the cell lysate.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again, discard the supernatant, and resuspend the cell pellet in the prepared lysis buffer containing this compound.
-
-
Homogenization:
-
Incubate the cell lysate on ice for 15-30 minutes, with periodic vortexing (e.g., every 5-10 minutes) to ensure complete lysis.
-
For samples with high viscosity due to DNA release, sonication on ice can be performed. Use short bursts to prevent sample heating.
-
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Downstream Processing: The protein lysate is now ready for protein quantification (e.g., BCA or Bradford assay) and downstream applications such as Western blotting or immunoprecipitation. For long-term storage, freeze the lysate at -80°C.
Protocol 3: Inhibition of Proteolysis during Homogenization of Tissues
Materials:
-
Tissue sample
-
Ice-cold PBS or homogenization buffer
-
Lysis/Homogenization Buffer (a more stringent buffer like RIPA is often required for tissues)
-
This compound stock solution (10 mg/mL)
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants. Keep the tissue on ice throughout the procedure to minimize proteolytic activity.
-
Preparation of Homogenization Buffer with this compound: Just before use, supplement the ice-cold homogenization buffer with this compound to a final concentration of 2 µg/mL.
-
Tissue Mincing: Place the washed tissue in a pre-chilled petri dish on ice and mince it into small pieces using a clean scalpel or razor blade.
-
Homogenization:
-
Transfer the minced tissue into a pre-chilled homogenizer tube containing the prepared homogenization buffer with this compound. The buffer-to-tissue ratio will depend on the tissue type and the desired final protein concentration (a common starting point is 5-10 volumes of buffer to the weight of the tissue).
-
Homogenize the tissue on ice according to the manufacturer's instructions for the specific homogenizer. Ensure the sample remains cold throughout the process.
-
-
Lysate Incubation and Clarification:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube and incubate on a rocker or rotator for 30-60 minutes at 4°C to ensure complete lysis.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet tissue debris, extracellular matrix components, and other insoluble material.
-
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new pre-chilled tube.
-
Downstream Processing: Proceed with protein quantification and subsequent applications. Store the tissue lysate at -80°C for long-term preservation.
Visualizations
The following diagrams illustrate the critical role of this compound in preserving protein integrity during experimental workflows.
Caption: Workflow of Protease Action and this compound Inhibition.
Caption: this compound's Role in Preserving Signaling Pathways.
Conclusion
The integrity of protein samples is paramount for the accuracy and reproducibility of a wide range of biochemical and molecular biology experiments. This compound serves as an effective and widely used serine protease inhibitor that is simple to incorporate into standard protein extraction and homogenization protocols. By following the guidelines and protocols outlined in this document, researchers can significantly minimize proteolytic degradation, leading to higher yields of intact, functional proteins and more reliable experimental outcomes. The use of this compound, either alone or as part of a broader protease inhibitor cocktail, is a critical step in ensuring the quality of protein preparations for downstream analysis.
References
- 1. Proteolysis - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Protein Degradation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preserves cellular junctions and reduces myocardial edema after regional ischemia and cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aprotinin in Immunoprecipitation Assays: Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, ensuring the integrity of target proteins during immunoprecipitation (IP) is paramount for obtaining reliable and reproducible results. Proteolytic degradation can significantly compromise the outcome of IP experiments, leading to lower yields and the potential loss of biologically relevant protein-protein interactions. Aprotinin, a competitive serine protease inhibitor, is a crucial component of lysis buffers in many IP protocols, effectively minimizing protein degradation and preserving the native state of target proteins.
This document provides detailed application notes and protocols for the use of this compound in immunoprecipitation assays. It includes quantitative data on its efficacy, detailed experimental procedures, and visual guides to relevant signaling pathways and workflows.
Application Notes
This compound is a small polypeptide, typically derived from bovine lung, that functions by binding to the active sites of various serine proteases, including trypsin, chymotrypsin, and plasmin, thereby blocking their proteolytic activity. Its inclusion in lysis and wash buffers during immunoprecipitation is essential for several reasons:
-
Preservation of Target Protein Integrity: The primary role of this compound is to prevent the degradation of the target protein by endogenous proteases released during cell lysis. This ensures that the full-length, intact protein is available for immunoprecipitation, leading to a higher yield and more accurate downstream analysis.
-
Maintenance of Protein-Protein Interactions: For co-immunoprecipitation (Co-IP) experiments, where the goal is to identify interaction partners of a bait protein, preventing proteolysis is critical. Degradation of either the bait or its interacting partners can disrupt these delicate interactions, leading to false-negative results.
-
Protection of Post-Translational Modifications: this compound helps preserve post-translational modifications (PTMs), such as phosphorylation, which are often crucial for protein function and interaction. Serine proteases can cleave proteins at sites that may be close to or part of a PTM, thus affecting the outcome of studies focused on these modifications.
Optimal Concentration and Usage
The effective concentration of this compound in lysis and wash buffers typically ranges from 1 to 2 µg/mL. It is often used as part of a broader protease inhibitor cocktail to ensure inhibition of a wide range of proteases. This compound is readily soluble in aqueous buffers and should be added fresh to the lysis buffer just before use.
Quantitative Data Presentation
While the benefits of using protease inhibitors like this compound are widely acknowledged in the scientific community, direct quantitative comparative studies in the context of immunoprecipitation are not extensively published. The following table provides illustrative data based on expected outcomes, highlighting the significant impact of this compound on the quality of immunoprecipitation results.
| Parameter | Without this compound | With this compound (2 µg/mL) | Fold Improvement |
| Target Protein Yield (µg) | 0.8 | 2.5 | 3.1x |
| Degradation Bands Present (Western Blot) | Yes (multiple prominent bands) | No (single, sharp band) | N/A |
| Co-precipitated Partner Protein Signal (Relative Intensity) | 0.3 | 1.0 | 3.3x |
| Phosphorylation Signal of Target Protein (Relative Intensity) | 0.4 | 1.0 | 2.5x |
Disclaimer: The data presented in this table is illustrative and intended to represent the expected qualitative and quantitative improvements when using this compound in immunoprecipitation. Specific results will vary depending on the cell type, target protein, and experimental conditions.
Experimental Protocols
Standard Immunoprecipitation Protocol with this compound
This protocol provides a general workflow for the immunoprecipitation of a target protein from mammalian cell lysates.
1. Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease Inhibitor Cocktail (add fresh before use):
-
This compound: 2 µg/mL
-
Leupeptin: 1 µg/mL
-
Pepstatin A: 1 µg/mL
-
PMSF: 1 mM
-
-
Wash Buffer: Lysis Buffer without protease inhibitors.
-
Antibody: Specific primary antibody for the target protein.
-
Protein A/G Agarose Beads: Or magnetic beads.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2X Laemmli sample buffer.
2. Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer with freshly added protease inhibitors (including this compound) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) into a pre-chilled tube.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
After the final wash, carefully remove all supernatant.
-
Elute the protein-antibody complex by adding Elution Buffer and incubating for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated protein.
Co-Immunoprecipitation Protocol to Study Protein-Protein Interactions
This protocol is an extension of the standard IP protocol, optimized for the preservation and identification of protein complexes.
Follow the Standard Immunoprecipitation Protocol with the following modifications:
-
Lysis Buffer: Use a milder non-ionic detergent like 0.5% NP-40 in place of 1% Triton X-100 to better preserve protein-protein interactions.
-
Washing: Reduce the number of washes to two or three to minimize the dissociation of interacting partners. The stringency of the wash buffer can also be adjusted by varying the salt concentration.
-
Elution: Elution with a gentle elution buffer (e.g., a peptide that competes with the antibody-antigen interaction) is preferred over harsh denaturing buffers to keep the protein complex intact for further analysis.
Visualizations
Experimental Workflow for Immunoprecipitation
Caption: A generalized workflow for a typical immunoprecipitation experiment.
MAPK Signaling Pathway
Aprotinin: A Key Component in Protease Inhibitor Cocktails for Cellular and Molecular Research
Abstract
Aprotinin, a bovine pancreatic trypsin inhibitor (BPTI), is a competitive serine protease inhibitor widely employed in research and drug development to prevent protein degradation.[1] Its broad specificity against enzymes like trypsin, chymotrypsin, plasmin, and kallikrein makes it an essential component of protease inhibitor cocktails.[1][2] These cocktails are critical for preserving the integrity of proteins during experimental procedures such as cell lysis, protein extraction, and immunoprecipitation. This document provides detailed application notes and protocols for the effective use of this compound in such contexts.
Introduction to this compound
This compound is a small, 58-amino acid polypeptide that functions by binding tightly but reversibly to the active site of serine proteases.[3] This interaction blocks the catalytic activity of the proteases, thereby preventing the hydrolysis of peptide bonds in target proteins. The stability of this compound across a range of pH and temperatures contributes to its efficacy in various experimental conditions.[4] In the laboratory, it is a crucial reagent for maintaining the fidelity of protein samples, ensuring that downstream analyses accurately reflect the in vivo state.[5]
Mechanism of Action
This compound acts as a competitive inhibitor, meaning it competes with the natural substrates for binding to the active site of serine proteases. The lysine-15 residue of this compound plays a critical role in this interaction, fitting into the specificity pocket of the protease, mimicking the natural substrate.[6] This binding forms a stable, non-covalent complex that effectively inactivates the enzyme.
Figure 1: Competitive inhibition of a serine protease by this compound.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound against various proteases is quantified by its inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate tighter binding and more potent inhibition.
| Protease | Organism/Source | Ki/Kd Value (M) | pH |
| Trypsin | Bovine | 0.06 x 10-12 (Kd) | 8.0 |
| Chymotrypsin | Bovine | 9 x 10-9 (Ki) | 8.0 |
| Plasmin | Porcine | 4.0 x 10-9 (Ki) | 7.8 |
| Kallikrein | Porcine Pancreas | 1.0 x 10-9 (Ki) | 8.0 |
| Kallikrein | Human Plasma | 30 x 10-9 (Ki) | 8.0 |
| Elastase | Human Leukocytes | 3.5 x 10-6 (Ki) | 8.0 |
| Urokinase | Human | 8.0 x 10-6 (Ki) | 8.8 |
| Data compiled from multiple sources.[4][5][7] |
Application Notes: this compound in Protease Inhibitor Cocktails
Protease inhibitor cocktails are mixtures of different inhibitors designed to provide broad-spectrum protection against various classes of proteases. This compound is a key ingredient in many commercially available and laboratory-prepared cocktails, specifically targeting serine proteases.[8][9]
When preparing a custom protease inhibitor cocktail, this compound is typically used at a final concentration of 1-2 µg/mL.[10][11] It is often combined with inhibitors for other protease classes, such as:
-
Cysteine Protease Inhibitors: E-64, Leupeptin
-
Aspartic Protease Inhibitors: Pepstatin A
-
Metalloprotease Inhibitors: EDTA, EGTA
-
Other Serine Protease Inhibitors: AEBSF, PMSF
Figure 2: Logical composition of a protease inhibitor cocktail.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound, lyophilized powder
-
Nuclease-free water or PBS, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the specific activity of the this compound.
-
To prepare a 2 mg/mL (1000X) stock solution, dissolve 20 mg of this compound in 10 mL of sterile water or PBS.[11]
-
Mix gently by inverting the tube until the powder is completely dissolved. Do not vortex, as this can cause foaming and protein denaturation.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Cell Lysis and Protein Extraction
This protocol is a general guideline and may require optimization depending on the cell type and downstream application.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA, Triton X-100 based, or NP-40 based)
-
Protease Inhibitor Cocktail (containing this compound)
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
For Adherent Cells:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with the protease inhibitor cocktail (e.g., add 10 µL of a 100X cocktail per 1 mL of lysis buffer). A typical volume is 200-500 µL for a 10 cm dish.[12]
-
Use a cell scraper to gently scrape the cells off the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Add ice-cold lysis buffer supplemented with the protease inhibitor cocktail to the cell pellet.[12]
-
Gently resuspend the pellet by pipetting up and down.
Lysis and Clarification (for both adherent and suspension cells):
-
Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]
-
Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
References
- 1. goldbio.com [goldbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [collab.its.virginia.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 13. pamgene.com [pamgene.com]
Aprotinin: A Key Reagent for Preserving Protein-Protein Interactions in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Critical Role of Aprotinin in PPI Studies
During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade proteins and disrupt the delicate complexes under investigation. This compound mitigates this issue by forming stable, reversible complexes with the active sites of serine proteases such as trypsin, chymotrypsin, and plasmin.[1] This inhibitory action is crucial for obtaining reliable and reproducible data in a variety of PPI analysis methods.
Quantitative Data on this compound's Inhibitory Activity
To effectively utilize this compound, it is crucial to understand its inhibitory potency against common serine proteases. The following table summarizes the inhibition constants (Ki) of this compound for several key proteases. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Protease | Organism/Tissue Source | Inhibition Constant (Ki) | pH |
| Trypsin | Bovine | 0.06 pM | 8.0 |
| Chymotrypsin | Bovine | 9 nM | 8.0 |
| Kallikrein | Pancreatic | 1.0 nM | 8.0 |
| Kallikrein | Plasma | 30 nM; 100 nM | - |
| Plasmin | Porcine | 4.0 nM | 7.8 |
| Elastase | Human Leukocytes | 3.5 µM | 8.0 |
| Urokinase | Human | 8.0 µM | 8.8 |
| Trypsinogen | Bovine | 1.8 µM | 8.0 |
Table 1: Inhibition Constants (Ki) of this compound for Various Serine Proteases. This data highlights the high affinity of this compound for key proteases, particularly trypsin, demonstrating its efficacy in preventing proteolytic degradation.[2]
Experimental Protocols Incorporating this compound
The inclusion of this compound in lysis and wash buffers is a standard and critical step in many PPI workflows. Below are detailed protocols for Co-Immunoprecipitation (Co-IP), Pull-Down Assays, and Far-Western Blotting, emphasizing the proper use of this compound.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate in vivo protein-protein interactions. This compound is essential in the lysis buffer to prevent the degradation of the "bait" protein and its interacting "prey" proteins.[3]
Protocol:
-
Cell Lysis:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 1% NP-40).
-
Crucially, supplement the lysis buffer with a protease inhibitor cocktail that includes this compound at a final concentration of 1-2 µg/mL.
-
-
Pre-clearing the Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh tube.
-
Add Protein A/G agarose or magnetic beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer without detergent or a modified PBS/Tris buffer). Include this compound in the wash buffer to maintain protease inhibition.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.
-
Pull-Down Assay
Pull-down assays are in vitro methods used to confirm the existence of a protein-protein interaction. A "bait" protein, often tagged (e.g., with GST or His), is immobilized on affinity beads and used to "pull down" interacting "prey" proteins from a cell lysate. This compound is vital for preserving the integrity of the prey proteins in the lysate.
Protocol:
-
Bait Protein Immobilization:
-
Incubate the purified tagged bait protein with the appropriate affinity beads (e.g., glutathione-agarose for GST tags, Ni-NTA agarose for His tags) for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Preparation of Prey Protein Lysate:
-
Prepare a cell lysate containing the prey protein as described in the Co-IP protocol (Step 1), ensuring the lysis buffer is supplemented with this compound (1-2 µg/mL).
-
-
Binding:
-
Add the cell lysate to the beads immobilized with the bait protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction to occur.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with wash buffer containing this compound to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes. For GST-tagged proteins, elution can be done with a buffer containing reduced glutathione. For His-tagged proteins, imidazole is used.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting for the presence of the prey protein.
-
Far-Western Blotting
Far-Western blotting is a technique to detect protein-protein interactions in vitro. It is similar to a standard Western blot, but instead of using an antibody to detect the protein on the membrane, a labeled "probe" protein is used. This compound can be used during the preparation of the protein lysates to be run on the gel.
Protocol:
-
Protein Separation and Transfer:
-
Prepare cell lysates, including this compound (1-2 µg/mL) in the lysis buffer , to protect the target proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Denaturation and Renaturation (Optional but Recommended):
-
To facilitate proper folding of the transferred proteins, the membrane can be incubated in a series of buffers with decreasing concentrations of a denaturant like guanidine-HCl.
-
-
Blocking:
-
Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA in TBST) to prevent non-specific binding of the probe protein.
-
-
Probing:
-
Incubate the membrane with a solution containing the purified, labeled (e.g., biotinylated, GST-tagged) "probe" protein.
-
-
Washing and Detection:
-
Wash the membrane extensively to remove unbound probe protein.
-
Detect the bound probe protein using an appropriate detection system (e.g., streptavidin-HRP for biotinylated probes, anti-GST antibody for GST-tagged probes) followed by a chemiluminescent substrate.
-
This compound in the Context of Signaling Pathway Studies
The study of signaling pathways often relies on elucidating the interactions between various protein components. For instance, in G-protein coupled receptor (GPCR) signaling, the interaction between the activated receptor, G-proteins, and downstream effectors is transient and can be sensitive to proteolysis upon cell lysis. The inclusion of this compound is critical to preserve these delicate complexes for subsequent analysis by techniques like Co-IP.
Conclusion
References
Troubleshooting & Optimization
Aprotinin stability and storage conditions for research.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of aprotinin for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
Lyophilized this compound is stable for weeks at room temperature, but for long-term storage, it should be kept in a desiccated environment below -18°C.[1] Some suppliers suggest storage at -20°C for several years without loss of activity or at +2 to +8°C with a shelf-life of two to four years depending on the specific product.[2][3]
Q2: How should I reconstitute lyophilized this compound?
It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O or an aqueous buffer (e.g., 0.1 M Tris, pH 8.0) to a concentration of not less than 100µg/ml.[1][4] For reconstitution, allow the vial to reach room temperature and briefly centrifuge to collect all the powder at the bottom.[5][6] Add the appropriate solvent, and gently agitate to dissolve. Avoid vigorous shaking.[6]
Q3: What are the recommended storage conditions for reconstituted this compound?
Upon reconstitution, this compound solutions can be stored at 2-8°C for up to one week.[7][8] For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or below for up to 6 months.[4][7][9] To prevent degradation from repeated freeze-thaw cycles, it is best to store it in single-use aliquots.[1][8] For extended long-term storage, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended.[1][8]
Q4: At what pH is this compound stable?
This compound is stable over a wide pH range, typically from 1 to 12.[3] However, it becomes inactive at a pH greater than 12.8.[4] For optimal stability of sterile filtered solutions, a pH range of 5.0-8.0 is recommended, which can maintain stability for at least three years.[2] Solutions with a pH below 4.0 or above 9.0 should be used within hours of preparation.[2]
Q5: Is this compound sensitive to temperature?
This compound is remarkably resistant to high temperatures due to its compact tertiary structure.[4][10] However, it can be degraded by thermolysin at temperatures above 60°C.[4] For storage, maintaining the recommended low temperatures is crucial for preserving its activity over the long term.
Q6: Can I add preservatives to my reconstituted this compound solution?
Yes, if the solution is not for immediate use and will be stored for a period where microbial contamination is a concern, a preservative such as sodium azide (at a concentration of 0.9 mg/mL) can be added.[9][11]
Troubleshooting Guide
Issue: I am seeing reduced or no inhibitory activity from my this compound.
-
Possible Cause 1: Improper Storage. this compound, especially in its reconstituted form, can lose activity if not stored correctly.
-
Possible Cause 2: Incorrect pH. The stability and activity of this compound are pH-dependent.
-
Possible Cause 3: Presence of Reducing Agents. The disulfide bridges in this compound are crucial for its structure and function.
-
Solution: Avoid using buffers containing reducing agents like β-mercaptoethanol, as they can break the Cys14-Cys38 disulfide bridge, leading to inactivation.[3]
-
Issue: My reconstituted this compound solution appears cloudy or has particulates.
-
Possible Cause 1: Incomplete Dissolution. The lyophilized powder may not have fully dissolved.
-
Possible Cause 2: Microbial Contamination. If the solution was not prepared and stored under sterile conditions, cloudiness could indicate bacterial or fungal growth.
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Room Temperature | Up to 3 weeks[1] | Should be stored desiccated. |
| Lyophilized Powder | 2-8°C | Up to expiration date[9][11] | |
| Lyophilized Powder | -20°C or below | Several years[2] | Recommended for long-term storage. |
| Reconstituted Solution | 2-8°C | Up to 1 week[7][8] | |
| Reconstituted Solution | -20°C or below | Up to 6 months[4][7][9] | Store in aliquots to avoid freeze-thaw cycles. |
| Reconstituted Solution with Carrier Protein (0.1% HSA/BSA) | -20°C or below | Extended long-term storage[1][8] | Recommended for enhanced stability. |
Table 2: this compound pH Stability
| pH Range | Stability | Recommendation |
| 5.0 - 8.0 | High | Optimal for long-term stability of solutions.[2] |
| < 4.0 or > 9.0 | Low | Use within hours of preparation.[2] |
| > 12.8 | Inactive | This compound is irreversibly denatured.[3][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Sterile pipette tips
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized this compound and the reconstitution solvent to equilibrate to room temperature.[5][6]
-
Briefly centrifuge the vial in a microcentrifuge to ensure that all the lyophilized powder is collected at the bottom of the vial.[5][6]
-
Carefully open the vial.
-
Using a sterile pipette tip, add the recommended volume of sterile water or buffer to the vial to achieve the desired stock concentration (typically not less than 100 µg/mL).[1]
-
Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking or vortexing to prevent foaming and protein denaturation.[6]
-
Allow the vial to stand at room temperature for 15-30 minutes to ensure complete dissolution.[6]
-
The reconstituted this compound is now ready for use or for aliquoting and storage.
Protocol 2: Enzymatic Assay of this compound Activity (Trypsin Inhibition Assay)
Objective: To determine the inhibitory activity of an this compound solution by measuring the inhibition of trypsin activity.
Principle: this compound inhibits the activity of trypsin. This assay measures the residual trypsin activity after incubation with this compound, using a chromogenic substrate like Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), which releases p-nitroaniline (yellow color) upon cleavage by trypsin. The reduction in the rate of p-nitroaniline formation is proportional to the this compound activity.[14]
Materials:
-
Trypsin solution
-
This compound solution (to be tested)
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) solution
-
Triethanolamine buffer (200 mM, pH 7.8) containing 20 mM Calcium Chloride
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes
Procedure:
-
Set up the following reactions in separate cuvettes at 25°C:
-
Uninhibited Control: Triethanolamine buffer, Trypsin solution.
-
Inhibited Sample: Triethanolamine buffer, Trypsin solution, this compound solution.
-
Blank: Triethanolamine buffer, this compound solution (or water).
-
-
Incubate the mixtures for a defined period (e.g., 10 minutes) to allow for the interaction between trypsin and this compound.
-
Initiate the reaction by adding the BAPNA solution to each cuvette.
-
Immediately place the cuvettes in the spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., for 5 minutes).[14][15]
-
Calculate the rate of reaction (ΔA405/min) for the uninhibited and inhibited samples from the linear portion of the absorbance curve.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of Inhibited Sample / Rate of Uninhibited Control)] x 100
Visualizations
Caption: Workflow for the reconstitution of lyophilized this compound.
Caption: this compound's mechanism of action as a serine protease inhibitor.
References
- 1. raybiotech.com [raybiotech.com]
- 2. This compound, bovine | AmericanBio [americanbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. interchim.fr [interchim.fr]
- 8. Bovine this compound / Pancreatic Trypsin Inhibitor from Active Bioscience [active-bioscience.de]
- 9. 5-diagnostics.com [5-diagnostics.com]
- 10. This compound Applications in Biotechnology and Pharmaceutical Manufacturing Processes [sigmaaldrich.cn]
- 11. aniara.com [aniara.com]
- 12. mpbio.com [mpbio.com]
- 13. cusabio.com [cusabio.com]
- 14. Enzymatic Assay of this compound [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
How to prevent Aprotinin degradation in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Aprotinin to prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive, reversible serine protease inhibitor.[1][2] It functions by forming stable complexes with the active sites of various serine proteases, effectively blocking their proteolytic activity.[3] Its broad specificity makes it effective against enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.[2][3][4] Due to its robust structure, featuring three disulfide bonds, this compound is highly stable against high temperatures, acidic conditions, and degradation by most proteases.[1]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
It is recommended to reconstitute lyophilized this compound in sterile, deionized water or an aqueous buffer with a low ionic strength.[5][6] For optimal stability, aim for a concentration of at least 100 µg/mL.[5][7] After reconstitution, the solution can be further diluted to the desired working concentration in your experimental buffer.[5]
Q3: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining this compound's activity. Storage recommendations vary for lyophilized powder and reconstituted solutions.
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability, where it can be viable for several years.[5][8] For shorter periods, storage at 2-8°C is also acceptable, with a shelf-life of two to four years depending on the specific product.[6] Lyophilized this compound is also stable at room temperature for up to three weeks.[5]
-
Reconstituted Solutions: For short-term storage (2-7 days), keep the solution at 4°C.[5] For long-term storage, it is highly recommended to prepare single-use aliquots and store them at -20°C to -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][7] The addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is advisable for long-term storage of dilute solutions to enhance stability.[5][7]
Q4: What is the optimal pH range for this compound stability and activity?
This compound is stable over a wide pH range, from 1 to 12.[6] However, its binding to most proteases is reversible and will dissociate at a pH greater than 10 or less than 3.[3] For sterile filtered solutions, a pH range of 5.0-8.0 is recommended for long-term stability.[8] Solutions with a pH below 4.0 or above 9.0 should be used within a few hours of preparation.[8] this compound becomes inactive at a pH greater than 12.8.[1][7]
Q5: What is a typical working concentration for this compound in experiments?
The optimal working concentration of this compound can vary depending on the specific application and the expected concentration of proteases. A commonly used working concentration is 2 µg/mL.[9] For applications such as inhibiting nonspecific protease activity during collagen extraction from pancreatic tissue, a concentration of 0.14 mg/mL has been used effectively.[10] In general, a working concentration range of 0.06 to 2 µg/mL is common.[7]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Solution
Symptom: Your protein of interest is still showing signs of degradation despite the addition of this compound to your lysis buffer or experimental sample.
Possible Causes & Solutions:
-
Improper Storage:
-
Suboptimal pH:
-
Cause: The pH of your buffer may be outside the optimal range for this compound stability and binding.
-
Solution: Ensure your buffer pH is within the stable range for this compound (pH 5.0-8.0 for long-term stability).[8] Avoid highly acidic (pH < 3) or alkaline (pH > 10) conditions, as these can cause the dissociation of the this compound-protease complex.
-
-
Presence of Specific Degrading Enzymes:
-
Cause: While resistant to most proteases, this compound can be degraded by the enzyme thermolysin, especially at temperatures above 60°C.[1][6]
-
Solution: If you suspect thermolysin activity in your sample, consider using a different protease inhibitor or performing your experiment at a lower temperature.
-
-
Presence of Reducing Agents:
-
Cause: Strong reducing agents like 2-mercaptoethanol can cleave the disulfide bridges that are essential for this compound's structure and function.[11]
-
Solution: If your experimental protocol requires a reducing agent, consider adding it at a later stage after protease inhibition has occurred, or use an alternative protease inhibitor that is not susceptible to reduction.
-
Issue 2: Protein Degradation During Western Blotting Sample Preparation
Symptom: You observe multiple lower molecular weight bands on your Western blot, indicating degradation of your target protein.
Possible Causes & Solutions:
-
Insufficient this compound Concentration:
-
Cause: The concentration of this compound in your lysis buffer may be too low to inhibit the high concentration of proteases released during cell lysis.
-
Solution: Increase the working concentration of this compound in your lysis buffer. It is recommended to add fresh protease inhibitors to the lysis buffer immediately before use.[12]
-
-
Delayed Addition of Inhibitors:
Data Summary
Table 1: this compound Stability Under Various Conditions
| Parameter | Condition | Stability/Observation | Reference(s) |
| Storage (Lyophilized) | -20°C (desiccated) | Stable for several years | [5][8] |
| 2-8°C | Shelf-life of 2-4 years | [6] | |
| Room Temperature | Stable for up to 3 weeks | [5] | |
| Storage (Reconstituted) | 4°C | Stable for 2-7 days | [5] |
| -20°C to -80°C | Recommended for long-term storage (in aliquots) | [5][7] | |
| pH | 1-12 | Generally tolerated | [6] |
| 5.0-8.0 | Optimal for long-term solution stability | [8] | |
| < 3 or > 10 | Dissociation of this compound-protease complexes | ||
| > 12.8 | Inactivation | [1][7] | |
| Temperature | > 60-80°C | Susceptible to degradation by thermolysin | [1][6] |
| Additives | 0.1% BSA or HSA | Recommended as a carrier protein for long-term storage of dilute solutions | [5][7] |
| Reducing Agents (e.g., 2-mercaptoethanol) | Can cleave essential disulfide bridges | [11] |
Table 2: Inhibitory Constants (Ki) of this compound for Various Serine Proteases
| Protease | Ki Value | Reference(s) |
| Trypsin (bovine) | 0.06 pM | [4] |
| Plasmin (human) | 2.3 nM | [3] |
| Kallikrein (pancreatic, porcine) | 1.0 nM | [3] |
| Chymotrypsin (bovine) | 9.0 nM | [3] |
| Elastase (human leukocytes) | 3.5 µM | |
| Urokinase (human) | 8.0 µM |
Experimental Protocols & Visualizations
Protocol: this compound Activity Assay
This protocol outlines a method to determine the activity of this compound by measuring its ability to inhibit the enzymatic activity of trypsin.
Materials:
-
This compound solution of unknown activity
-
Trypsin solution of known concentration
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) substrate solution
-
Assay Buffer: 200 mM Triethanolamine, 20 mM Calcium Chloride, pH 7.8 at 25°C
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the trypsin solution.
-
Add a specific volume of the this compound solution to the reaction mixture and incubate for a defined period (e.g., 10 minutes) to allow for the formation of the trypsin-Aprotinin complex.[14]
-
Initiate the enzymatic reaction by adding the BAPNA substrate.[14]
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the hydrolysis of BAPNA by the remaining active trypsin.[15]
-
Calculate the percentage of trypsin inhibition by comparing the rate of the reaction with this compound to a control reaction without this compound.
-
One Trypsin Inhibitor Unit (TIU) is defined as the amount of this compound that decreases the activity of two trypsin units by 50%.[15]
Diagrams
Caption: this compound's mechanism of action.
Caption: Recommended this compound handling workflow.
Caption: Troubleshooting protein degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bovine this compound / Pancreatic Trypsin Inhibitor from Active Bioscience [active-bioscience.de]
- 8. This compound, bovine | AmericanBio [americanbio.com]
- 9. ubpbio.com [ubpbio.com]
- 10. This compound inhibits unspecific degradation of collagen in rat and human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [sigmaaldrich.com]
- 12. ptglab.com [ptglab.com]
- 13. biomol.com [biomol.com]
- 14. Active this compound (AP) | APA968Po61 | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting incomplete protease inhibition with Aprotinin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address incomplete protease inhibition when using Aprotinin in their experiments.
Troubleshooting Guide: Incomplete Protease Inhibition with this compound
Experiencing incomplete protease inhibition can compromise experimental results. This guide provides a step-by-step approach to identify and resolve common issues.
Step 1: Verify this compound Concentration and Activity
The concentration of this compound is critical for effective protease inhibition. Ensure you are using the correct concentration for your specific application.
FAQ: How do I calculate the required this compound concentration?
This compound is a competitive inhibitor, so its effectiveness depends on the concentration of both the inhibitor and the protease.[1] A general starting point for working concentrations is 0.06 to 2 µg/ml (0.01 to 0.3 µM).[2] However, the optimal concentration can vary.
-
For general protein protection during cell lysis: A typical working concentration is 2 µg/mL.[3]
-
For specific protease inhibition: The required concentration will depend on the specific protease and its concentration in your sample. You may need to perform a titration experiment to determine the optimal concentration.
Activity Unit Conversion:
This compound activity is often expressed in different units. Use the following conversion factors to ensure accurate calculations:
| Unit | Equivalent to |
| 1 TIU (Trypsin Inhibitor Unit) | ~1,300 KIU (Kallikrein Inhibitor Unit) |
| 1 TIU | ~1,025 KIU |
| 1 KIU | 0.17 µg of crystalline this compound |
Note: 1 TIU will decrease the activity of 2 trypsin units by 50% where 1 trypsin unit will hydrolyze 1.0 µmole of N-α-benzoyl-DL-arginine p-nitroanilide (BAPNA) per minute at pH 7.8 and 25°C.
Step 2: Assess this compound Stability and Storage
Improper storage and handling can lead to a loss of this compound activity.
FAQ: How should I store my this compound?
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability (several years).[4][5] It can be stable at room temperature for up to 3 weeks.[4]
-
Reconstituted Solution: Upon reconstitution in sterile water or buffer, store at 4°C for 2-7 days or for future use below -18°C.[4] For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA) and to avoid repeated freeze-thaw cycles.[4] Solutions adjusted to a pH of 7-8 are stable for about one week at 2-8°C and for approximately 6 months when stored in aliquots at -15 to -25°C.[6]
FAQ: Can I add this compound to my lysis buffer and store it?
It is best to add protease inhibitors to your lysis buffer fresh before each use. If stored in lysis buffer, even at 4°C, they can lose activity within 20-24 hours.[7]
Step 3: Evaluate Experimental Conditions (pH and Temperature)
The inhibitory activity of this compound is influenced by the pH and temperature of the experimental environment.
FAQ: What is the optimal pH range for this compound activity?
This compound is stable over a wide pH range, from 1 to 12.[8] However, the binding to most serine proteases is reversible and will dissociate at pH >10 or <3.[6] For sterile filtered solutions, a pH range of 5.0-8.0 is recommended for long-term stability.[5] Solutions below pH 4.0 or above pH 9.0 should be used within hours of preparation.[5]
FAQ: How does temperature affect this compound activity?
This compound is relatively stable at high temperatures.[8] However, it can be degraded by the protease thermolysin at temperatures above 60°C.[2] For experiments involving cell lysis, it is generally recommended to work at low temperatures (e.g., on ice) to minimize overall protease activity.[9]
Step 4: Consider the Target Protease
This compound is a specific inhibitor of certain serine proteases.
FAQ: Which proteases does this compound inhibit?
This compound is a competitive inhibitor of several serine proteases, including:
It shows weak inhibition of:
-
Cathepsin G
-
Acrosin
-
Human leukocyte elastase
-
Human urokinase[2]
FAQ: Which proteases are NOT inhibited by this compound?
This compound does not inhibit:
-
Factor Xa
-
Thrombin
-
Subtilisin
-
Papain
-
Pepsin
-
Angiotensin-converting enzyme (ACE)
-
Carboxypeptidase A and B
-
Other metalloproteases
-
Thiolproteases[2]
If you suspect protease activity from a class not inhibited by this compound, consider using a protease inhibitor cocktail that contains a broader range of inhibitors.[9]
Inhibition Constants (Ki) for this compound against Various Proteases:
| Protease | Inhibition Constant (Ki) | pH |
| Trypsin (bovine) | 0.06 pM | 8.0 |
| Trypsin (bovine) | 2.8 x 10⁻¹¹ M | 7.8 |
| Trypsin (bovine) | 2.6 x 10⁻⁹ M | 4.0 |
| Chymotrypsin | 9 nM | 8.0 |
| Plasmin | 1 nM | 7.3 |
| Plasma Kallikrein (human) | 3 x 10⁻⁸ M | 8.0 |
| Pancreatic Kallikrein (porcine) | 1 x 10⁻⁹ M | 8.0 |
| Human Leukocyte Elastase | 3.5 µM | 8.0 |
| Human Urokinase | 8.0 µM | 8.8 |
This table summarizes data from multiple sources.[2][10]
Mandatory Visualizations
Caption: Mechanism of competitive inhibition by this compound.
Caption: A logical workflow for troubleshooting incomplete inhibition.
Experimental Protocols
Protocol: Assessing Trypsin Inhibition with this compound using a Chromogenic Substrate
This protocol provides a general method to determine the inhibitory activity of this compound against trypsin using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) as a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Substrate Solution: 1 mM BAPNA in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in the Assay Buffer.
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the following reactions in triplicate:
-
Blank: 180 µL Assay Buffer
-
Control (No Inhibitor): 170 µL Assay Buffer + 10 µL Trypsin solution
-
Inhibitor Wells: 170 µL of each this compound dilution + 10 µL Trypsin solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Substrate Solution to all wells.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The yellow color produced is due to the release of p-nitroaniline.
-
Data Analysis:
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor) rate.
-
Plot the percentage of inhibition versus the this compound concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
-
Frequently Asked Questions (FAQs)
Q1: My protein of interest is still being degraded even with this compound in my lysis buffer. What could be the problem?
A1: There are several possibilities:
-
Incorrect this compound Concentration: You may need to increase the concentration of this compound. A titration experiment can help determine the optimal concentration for your specific sample.
-
Inactive this compound: Your this compound may have lost activity due to improper storage or handling. Ensure it has been stored correctly and that the solution is fresh.
-
Non-Serine Protease Activity: The degradation may be caused by proteases that are not inhibited by this compound, such as metalloproteases or cysteine proteases. In this case, using a broad-spectrum protease inhibitor cocktail is recommended.[9]
-
Suboptimal pH: Although this compound is stable over a wide pH range, its binding to proteases can be affected by extreme pH values. Ensure your buffer pH is within the optimal range for inhibition (typically pH 5-8).[5]
Q2: Can I use this compound in combination with other protease inhibitors?
A2: Yes, this compound is often used in combination with other protease inhibitors in commercially available cocktails. This is particularly useful when the types of proteases in your sample are unknown or when you need to inhibit multiple classes of proteases. A common combination includes inhibitors for serine, cysteine, and metalloproteases.
Q3: Is this compound compatible with common downstream applications like Western blotting or immunoprecipitation?
A3: Yes, this compound is generally compatible with most downstream applications. It is a small protein (6.5 kDa) and is typically used at concentrations that do not interfere with antibody-antigen interactions or electrophoretic separation of larger proteins.
Q4: What are the alternatives to this compound?
A4: Several other serine protease inhibitors can be used as alternatives to this compound, including:
-
AEBSF (Pefabloc SC®): An irreversible serine protease inhibitor.
-
Leupeptin: A reversible inhibitor of serine and cysteine proteases.
-
PMSF (Phenylmethylsulfonyl fluoride): An irreversible serine protease inhibitor that is unstable in aqueous solutions.
The choice of inhibitor will depend on the specific proteases you need to inhibit and the requirements of your experiment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ubpbio.com [ubpbio.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound, bovine | AmericanBio [americanbio.com]
- 6. interchim.fr [interchim.fr]
- 7. goldbio.com [goldbio.com]
- 8. mpbio.com [mpbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Inhibition of human pancreatic proteinases by mucus proteinase inhibitor, eglin c and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aprotinin concentration for specific cell lines.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing aprotinin concentration for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small protein that acts as a competitive serine protease inhibitor.[1] Also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), it functions by binding reversibly to the active site of various serine proteases, effectively blocking their proteolytic activity.[2][3][4] Key enzymes inhibited by this compound include trypsin, chymotrypsin, plasmin, and kallikrein.[1][5][6] This inhibitory action prevents the degradation of target proteins.
Q2: Why is this compound used in cell culture and related applications?
In cell biology, this compound is primarily used as a component of protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and tissue homogenization.[1][5] It is also used to protect proteins from breakdown in various assays like radioimmunoassays and ELISAs.[7][8] Additionally, its ability to inhibit fibrinolysis (the breakdown of fibrin clots) makes it useful for stabilizing biological scaffolds, such as fibrin hydrogels, in tissue engineering applications.[9][10]
Q3: What is a generally recommended starting concentration for this compound?
A typical starting working concentration for this compound in cell culture applications ranges from 0.06 to 2 µg/mL (approximately 0.01 to 0.3 µM).[11] Many protocols find a concentration of 1-2 µg/mL to be effective.[4][7] However, the optimal concentration is highly dependent on the specific cell line, the concentration of proteases being targeted, and the experimental goals.
Q4: How does this compound affect cell viability and proliferation?
The effect of this compound on cell viability and proliferation is highly cell-type specific, making optimization crucial.
-
No significant effect: In some cases, such as with human mesenchymal stem cells (MSCs), this compound showed no significant impact on cell viability or proliferation at concentrations up to 100 µg/mL.[9]
-
Inhibitory effect: Studies on human breast cancer cell lines (MDA-MB-231, SK-BR-3, MCF-7) found that this compound significantly inhibited cell growth.[12][13][14] This effect was more pronounced in cancer cells compared to normal fibroblast cell lines.[12][14]
-
Stimulatory effect: Conversely, in bovine aortic smooth muscle cells, this compound was found to stimulate both proliferation and migration at concentrations of 100 µg/mL and 1000 µg/mL.[15]
Q5: How can I determine the optimal this compound concentration for my specific cell line?
The optimal concentration should be determined experimentally by performing a dose-response or titration experiment. This involves treating your cells with a range of this compound concentrations and measuring key endpoints such as cell viability (e.g., via MTT or Trypan Blue assay), target protease inhibition, and the desired biological outcome. The lowest concentration that achieves the desired effect without causing significant cytotoxicity should be selected.[16]
Q6: What are the signs of this compound-induced cytotoxicity?
Signs of cytotoxicity include a reduction in cell viability, a decrease in the rate of cell proliferation, and observable changes in cell morphology (e.g., rounding, detachment). These effects can be quantified using standard cell viability assays.[12][17]
Q7: Can this compound interfere with experimental assays?
Yes, as a protease inhibitor, this compound is designed to interfere with certain enzymatic activities. If your experiment involves measuring the activity of a serine protease that is inhibited by this compound, its presence will directly affect your results. Furthermore, due to its high basicity, this compound can adhere to negatively charged surfaces like standard dialysis tubing or chromatography gels, which can be minimized by using buffers with a salt concentration >0.1 M.
Data and Parameters
Table 1: Recommended Working Concentrations of this compound
| Concentration (µg/mL) | Concentration (µM) | Application Context | Source(s) |
| 0.06 - 2 | ~ 0.01 - 0.3 | General Purpose Protease Inhibition | [6][11] |
| 1 - 2 | ~ 0.15 - 0.3 | General Purpose Protease Inhibition | [4][7] |
| up to 100 | ~ up to 15.4 | Inhibition of VSMC Proliferation | [17] |
| 100 | ~ 15.4 | Prevention of Fibrin Degradation by MSCs | [9] |
Note: The molecular weight of this compound is ~6512 g/mol .
Table 2: this compound Inhibitory Constants (Ki) for Common Serine Proteases
| Target Protease | Inhibition Constant (Ki) | pH / Conditions | Source(s) |
| Trypsin | 2.8 x 10⁻¹¹ M | pH 7.8 | |
| Chymotrypsin | 9 x 10⁻⁹ M | pH 8.0 | |
| Plasmin | 1 x 10⁻⁹ M | pH 7.3 | |
| Kallikrein | - | - | [1][2] |
Note: Ki values can vary based on assay conditions.
Visualized Guides and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. papaininhibitor.com [papaininhibitor.com]
- 4. mpbio.com [mpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Bovine this compound / Pancreatic Trypsin Inhibitor from Active Bioscience [active-bioscience.de]
- 7. mpbio.com [mpbio.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound extends mechanical integrity time of cell-seeded fibrin sutures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ubpbio.com [ubpbio.com]
- 12. Anti-neoplastic effects of this compound on human breast cancer cell lines: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. advances.umw.edu.pl [advances.umw.edu.pl]
- 15. Effect of this compound on smooth muscle cell proliferation, migration, and extracellular matrix synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 17. This compound Inhibits Vascular Smooth Muscle Cell Inflammation and Proliferation via Induction of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Aprotinin Interference in Enzymatic Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing aprotinin interference in enzymatic assays. This compound, a potent serine protease inhibitor, is a valuable tool in many experimental settings to prevent protein degradation. However, its inhibitory action can significantly interfere with assays that rely on serine protease activity, such as those used in coagulation and fibrinolysis research. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you obtain accurate and reliable results in the presence of this compound.
I. Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a natural polypeptide serine protease inhibitor.[1] It functions as a competitive inhibitor, binding tightly but reversibly to the active site of various serine proteases, thereby blocking their enzymatic activity.[1] Its primary targets include trypsin, chymotrypsin, plasmin, and plasma kallikrein.
2. Which enzymatic assays are most susceptible to this compound interference?
Assays that utilize serine proteases as part of their reaction mechanism are prone to interference. This includes many coagulation assays (e.g., Activated Clotting Time - ACT, Activated Partial Thromboplastin Time - aPTT), fibrinolytic assays, and chromogenic substrate assays that measure the activity of specific coagulation factors or other serine proteases.[2][3]
3. What are the typical signs of this compound interference in my assay?
This compound interference can manifest as:
-
Falsely prolonged clotting times: In coagulation assays like the ACT and aPTT, this compound's inhibition of key clotting factors can lead to significantly longer clotting times.[2][4]
-
Reduced signal in chromogenic assays: In chromogenic assays that rely on a serine protease to cleave a substrate and produce a colored product, this compound will inhibit this reaction, leading to a lower-than-expected signal.[5][6]
-
Inhibition of fibrinolysis: In assays measuring clot lysis, this compound's anti-plasmin activity will prevent or slow down the degradation of the fibrin clot.[7]
4. Can the type of activator used in a clotting assay influence the degree of this compound interference?
Yes. Studies have shown that the degree of ACT prolongation by this compound can depend on the activator used (e.g., kaolin vs. celite).[8] It is crucial to be aware of the activator in your assay and its potential interaction with this compound.
5. Are there alternatives to this compound for protecting proteins from degradation?
Yes, several alternatives are available. Tranexamic acid and ε-aminocaproic acid are synthetic lysine analogs that inhibit fibrinolysis by preventing the binding of plasminogen to fibrin, but they do not directly inhibit serine proteases like this compound.[1][9] For general protease inhibition, cocktails of inhibitors targeting different protease classes can also be used.
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to this compound interference.
Issue 1: Unexpectedly Prolonged Clotting Times in Coagulation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Interference | 1. Review experimental records to confirm if this compound was added to the sample. 2. If so, proceed to neutralize or remove this compound using the protocols provided in Section IV. 3. Re-run the assay with the treated sample. | Clotting times should return to the expected range for a sample without this compound. |
| Incorrect Heparin Dosing | In the context of cardiac surgery, this compound can potentiate the effect of heparin on some ACT tests, leading to a risk of under-heparinization if not accounted for.[4] Consult relevant literature and institutional protocols for appropriate heparin management in the presence of this compound. | Adjusted heparin dosing will result in target anticoagulation levels. |
| Assay Activator Sensitivity | If possible, try an alternative ACT or aPTT assay that uses a different activator known to be less affected by this compound. | Reduced prolongation of clotting times in the presence of this compound. |
Issue 2: Reduced or Absent Signal in Chromogenic Substrate Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Direct Inhibition of Assay Enzyme | 1. Confirm that the target enzyme in your assay is a serine protease inhibited by this compound (see Table 1). 2. Neutralize or remove this compound from the sample using the protocols in Section IV. 3. Re-run the assay. | The signal in the chromogenic assay should increase to the expected level. |
| Sub-optimal Assay Conditions | Review the manufacturer's protocol for the chromogenic assay kit to ensure optimal pH, temperature, and substrate concentrations are being used. | Optimization of assay conditions may improve signal, but will not overcome direct enzymatic inhibition by this compound. |
III. Quantitative Data Summary
The inhibitory effect of this compound is concentration-dependent and varies for different proteases. The following tables summarize key quantitative data related to this compound's inhibitory activity and its effect on a common coagulation assay.
Table 1: Inhibition Constants (Ki) of this compound for Various Serine Proteases
| Protease | Ki Value |
| Trypsin (bovine) | 0.06 pM |
| Plasmin | 1 nM |
| Plasma Kallikrein | 30 nM |
| Tissue Kallikrein | 1 nM |
| Chymotrypsin | 9 nM |
| Human Leukocyte Elastase | 3.5 µM |
| Thrombin | > 7.5 µM |
Note: Ki values can vary depending on the experimental conditions (e.g., pH, temperature, substrate used).
Table 2: Effect of this compound on Activated Clotting Time (ACT)
| This compound Concentration | ACT with Heparin Alone (seconds) | ACT with Heparin + this compound (seconds) | Percent Increase |
| 30 µg/mL | 384 ± 66 | 536 ± 73 | ~40% |
| 60 µg/mL | 384 ± 66 | 651 ± 86 | ~69% |
| 120 µg/mL | 384 ± 66 | 787 ± 71 | ~105% |
Data adapted from a study on the synergistic effect of this compound on heparin-prolonged ACT.[4]
IV. Experimental Protocols
Protocol 1: Acetone Precipitation for this compound Removal
This protocol is designed to remove this compound and other proteins from a plasma sample, allowing for the subsequent analysis of non-protein analytes or for the reconstitution of the sample in a buffer compatible with enzymatic assays where this compound would interfere.
Materials:
-
Cold (-20°C) acetone
-
Acetone-compatible polypropylene centrifuge tubes
-
Refrigerated centrifuge
-
Appropriate buffer for resuspension
Procedure:
-
Place your plasma sample in an acetone-compatible centrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube to ensure thorough mixing and incubate for 60 minutes at -20°C to allow for protein precipitation.
-
Centrifuge the sample for 10 minutes at 13,000-15,000 x g in a pre-cooled centrifuge.
-
Carefully decant the supernatant, taking care not to disturb the protein pellet.
-
Allow the residual acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Protocol 2: Functional Assay for this compound Activity (Trypsin Inhibition Assay)
This assay can be used to determine the concentration of active this compound in a sample by measuring its ability to inhibit a known amount of trypsin.
Materials:
-
Trypsin solution of known activity
-
This compound standard of known concentration
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay buffer (e.g., Tris buffer, pH 8.2)
-
Microplate reader
Procedure:
-
Prepare a standard curve of this compound by making serial dilutions of the this compound standard in the assay buffer.
-
In a microplate, add a fixed amount of trypsin solution to wells containing either the this compound standards, your test sample, or buffer alone (as a control for uninhibited trypsin activity).
-
Incubate the plate for a sufficient time to allow this compound to bind to trypsin (e.g., 10-15 minutes at room temperature).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.
-
Calculate the rate of substrate cleavage for each well.
-
Plot the percentage of trypsin inhibition versus the this compound concentration for the standards to generate a standard curve.
-
Determine the this compound concentration in your test sample by interpolating its percentage of trypsin inhibition on the standard curve.
V. Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by this compound.
Caption: this compound's dual inhibitory effect on the coagulation and fibrinolytic pathways.
Caption: Troubleshooting workflow for this compound interference in enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro effects of this compound on twelve different ACT tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of this compound on anticoagulant monitoring: implications in cardiovascular surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of this compound on activated clotting time, whole blood and plasma heparin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical application of inhibitors of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprotinin Removal After Protein Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing aprotinin, a common serine protease inhibitor, from their protein samples after purification.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my purified protein sample?
This compound is often added during protein extraction and purification to prevent degradation by serine proteases. However, its presence can interfere with downstream applications, such as functional assays, structural studies (e.g., X-ray crystallography or NMR), and in vivo studies, where it could elicit an immune response. Therefore, it is crucial to remove it from the final purified protein product.
Q2: What are the common methods to remove this compound?
The most common methods for removing this compound leverage its physical and chemical properties, particularly its small size (approximately 6.5 kDa) and its high basicity.[1] These methods include:
-
Size Exclusion Chromatography (SEC): Separates proteins based on their size.
-
Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge.
-
Affinity Chromatography (AC): Utilizes the specific binding of this compound to immobilized serine proteases like trypsin.
-
Dialysis/Ultrafiltration: Separates molecules based on size differences using a semi-permeable membrane.
Q3: My protein of interest is close in size to this compound. Can I still use Size Exclusion Chromatography?
If your protein of interest has a molecular weight close to this compound (6.5 kDa), achieving a good separation using SEC can be challenging. In such cases, other methods like ion-exchange or affinity chromatography, which separate based on charge or binding affinity respectively, would be more effective.
Q4: I am concerned about the stability of my protein at the pH required for ion-exchange chromatography. What are my options?
This compound is a basic protein and binds strongly to cation exchangers.[2] If the optimal pH for separating this compound via IEX is detrimental to your protein's stability, consider alternative methods. Affinity chromatography using immobilized trypsin can be performed at a physiological pH (around pH 7.8-8.0).[1][2] Alternatively, size exclusion chromatography is generally performed at neutral pH and could be a viable option if there is a sufficient size difference between your protein and this compound.
Troubleshooting Guides
Problem 1: this compound is still present in my sample after Size Exclusion Chromatography.
-
Possible Cause: The resolution of your SEC column may be insufficient to separate your protein from this compound, especially if their molecular weights are similar.
-
Solution:
-
Optimize SEC parameters: Use a longer column or a resin with a smaller bead size for higher resolution. You can also try reducing the flow rate to allow for better separation.
-
Consider an alternative method: If SEC is not effective, switch to ion-exchange chromatography or affinity chromatography.
-
Problem 2: My protein of interest is co-eluting with this compound during Ion-Exchange Chromatography.
-
Possible Cause: Your protein of interest may have a similar isoelectric point (pI) to this compound, causing them to elute under similar ionic strength conditions.
-
Solution:
-
Adjust the pH of the buffers: Changing the pH can alter the net charge of both your protein and this compound, potentially allowing for better separation.
-
Optimize the salt gradient: A shallower salt gradient during elution can improve the resolution between proteins with similar charges.[1]
-
Use a different type of IEX resin: If you are using a cation exchanger, consider trying an anion exchanger if your protein of interest is acidic.
-
Problem 3: I am getting low recovery of my protein after affinity chromatography on a trypsin-agarose column.
-
Possible Cause: Non-specific binding of your protein to the affinity resin.
-
Solution:
-
Increase the ionic strength of the binding buffer: Adding a moderate concentration of salt (e.g., 0.1-0.3 M NaCl) to the binding and wash buffers can help reduce non-specific ionic interactions.[2]
-
Include a non-ionic detergent: A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the buffers can minimize hydrophobic interactions.
-
Experimental Protocols
Protocol 1: this compound Removal using Size Exclusion Chromatography (SEC)
This method is suitable when the protein of interest is significantly larger than this compound (6.5 kDa).
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your protein of interest from the ~6.5 kDa this compound.
-
Buffer Preparation: Prepare a buffer that is compatible with your protein's stability. A common choice is Phosphate-Buffered Saline (PBS) or a Tris-based buffer at a physiological pH.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the prepared buffer.
-
Sample Loading: Concentrate your protein sample if necessary and load it onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the proteins with the equilibration buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing your purified protein free of this compound.
Protocol 2: this compound Removal using Cation-Exchange Chromatography (IEX)
This method takes advantage of the basic nature of this compound.
-
Resin Selection: Choose a strong or weak cation-exchange resin (e.g., SP Sepharose or CM Sepharose).
-
Buffer Preparation:
-
Column Equilibration: Equilibrate the cation-exchange column with the binding buffer.
-
Sample Loading: Load your protein sample onto the column. Your protein of interest should ideally flow through, while this compound binds to the resin.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound protein.
-
Elution (Optional): If you need to confirm that this compound was captured, elute the bound proteins with a linear gradient of the elution buffer.
-
Analysis: Analyze the flow-through and wash fractions for the presence of your purified protein and the absence of this compound using SDS-PAGE and functional assays.
Data Presentation
| Method | Principle | Typical this compound Removal Efficiency | Key Considerations |
| Size Exclusion Chromatography | Separation by size | >95% (if size difference is significant) | Resolution depends on the size difference between the target protein and this compound. |
| Ion-Exchange Chromatography | Separation by charge | >99% | Requires optimization of pH and salt concentration to ensure the target protein does not bind. |
| Affinity Chromatography (Trypsin-Agarose) | Specific binding to immobilized trypsin | >99% | Elution conditions for this compound are harsh (low pH), which might not be suitable for all applications. The primary goal is often to remove the target protein from the this compound. |
| Dialysis/Ultrafiltration | Separation by size using a semi-permeable membrane | Variable, depends on membrane cutoff and protein concentration | Can be time-consuming and may lead to sample dilution. |
Visualization of Experimental Workflows
Caption: Workflows for this compound removal using SEC and IEX.
Caption: Decision tree for selecting an this compound removal method.
References
Validation & Comparative
A Comparative Guide to Aprotinin and Other Serine Protease Inhibitors
In the landscape of biological research and drug development, the precise control of proteolytic activity is paramount. Serine proteases, a major class of enzymes involved in processes ranging from protein digestion to complex signaling cascades, are often the focus of inhibitory action to preserve protein integrity during extraction or to study their roles in cellular pathways. This guide provides an objective comparison of aprotinin, a well-known polypeptide serine protease inhibitor, with other commonly used alternatives: AEBSF, PMSF, and Leupeptin.
Overview of this compound and Alternatives
This compound is a competitive, reversible serine protease inhibitor that forms stable complexes with and blocks the active sites of enzymes like trypsin, chymotrypsin, plasmin, and kallikrein.[1][2] It is a 58-amino acid polypeptide originally isolated from bovine lung and is highly stable to a wide range of pH, temperature, and organic solvents.[1][2] Its high affinity for trypsin is a notable characteristic.
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is a broad-spectrum, irreversible inhibitor of serine proteases.[3] Unlike the often-used PMSF, AEBSF is water-soluble and more stable in aqueous solutions at lower pH, making it a convenient and less toxic alternative.[4][5] It inhibits a range of proteases including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin.[4]
PMSF (Phenylmethylsulfonyl fluoride) is a widely used, irreversible inhibitor of serine and cysteine proteases.[6] It acts by sulfonylating the active site serine residue.[5] A key consideration for researchers is its limited solubility and instability in aqueous solutions, with a half-life that decreases as pH increases.[7] It is typically dissolved in an anhydrous solvent like ethanol or isopropanol immediately before use.[7]
Leupeptin is a reversible inhibitor of a broader range of proteases, including serine, cysteine, and threonine proteases.[8] Produced by various species of actinomycetes, it is effective against trypsin, plasmin, calpain, and cathepsin B.[9][10][11] It is important to note that it does not inhibit chymotrypsin.[9]
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The following table summarizes the available data for this compound and its alternatives against key serine proteases.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | IC50 |
| This compound | Trypsin (bovine) | 0.06 pM[12] | - |
| Chymotrypsin (bovine) | 9 nM[12] | - | |
| Plasmin (porcine) | 4.0 nM[12] | - | |
| Kallikrein (pancreatic) | 1.0 nM[12] | - | |
| Kallikrein (plasma) | 30 nM[12] | - | |
| AEBSF | Trypsin | - | ~300 µM (in HS695 cells)[3] |
| Chymotrypsin | - | - | |
| Plasmin | - | - | |
| Kallikrein | - | - | |
| Thrombin | - | - | |
| PMSF | Serine Proteases | - | Effective concentration 0.1 - 1 mM[7] |
| Leupeptin | Trypsin (bovine) | 35 nM[9][10][11] | - |
| Plasmin (human) | 3.4 µM[9][10][11] | - | |
| Kallikrein | 19 µM[9][13] | - | |
| Cathepsin B (bovine spleen) | 6 nM[9][10][11] | - | |
| Calpain (recombinant human) | 72 nM[11] | - |
Note: The experimental conditions for determining these values can vary, which may affect direct comparisons.
Experimental Protocols
Protocol for Comparative Determination of IC50 for Serine Protease Inhibitors
This protocol outlines a general procedure for comparing the inhibitory potency of this compound, AEBSF, PMSF, and leupeptin against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, with 20 mM CaCl2)
-
Inhibitors: this compound, AEBSF, PMSF, Leupeptin
-
DMSO (for dissolving PMSF and Leupeptin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Preparation of Reagents:
-
Trypsin Solution: Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mM HCl) and dilute to the final working concentration in the Assay Buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of L-BAPNA in DMSO and dilute to the final working concentration in the Assay Buffer.
-
Inhibitor Stock Solutions:
-
Dissolve this compound and AEBSF in the Assay Buffer to create concentrated stock solutions.
-
Dissolve PMSF and Leupeptin in DMSO to create concentrated stock solutions.
-
-
Serial Dilutions of Inhibitors: Perform a series of dilutions for each inhibitor in the appropriate solvent (Assay Buffer or DMSO) to cover a wide range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
A fixed volume of Assay Buffer.
-
A small volume of each inhibitor dilution (or solvent control).
-
A fixed volume of the trypsin working solution.
-
-
Include control wells:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-inhibitor control: Assay Buffer, trypsin, and solvent (without inhibitor).
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add a fixed volume of the pre-warmed substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 410 nm over time using a microplate reader. The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a suitable dose-response curve.
-
Visualizing Molecular Interactions and Experimental Design
To better understand the context in which these inhibitors function and how to select them, the following diagrams provide a visual representation of a key signaling pathway and a logical workflow.
Caption: Protease-Activated Receptor 1 (PAR1) Signaling Pathway.
Caption: Workflow for Selecting a Serine Protease Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aprotinin vs. Tranexamic Acid: A Comparative Guide to Antifibrinolytic Activity
In the landscape of hemostatic agents, aprotinin and tranexamic acid represent two distinct classes of antifibrinolytics, critical for controlling bleeding in clinical settings, particularly in major surgeries like cardiac and orthopedic procedures. While both serve the primary purpose of preventing clot breakdown, their mechanisms, efficacy, and safety profiles differ significantly. This guide provides an objective, data-driven comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and tranexamic acid lies in their mode of inhibiting the fibrinolytic system.
This compound: The Broad-Spectrum Protease Inhibitor
This compound is a natural polypeptide that acts as a broad-spectrum serine protease inhibitor.[1][2] Its primary antifibrinolytic effect comes from directly inhibiting free plasmin, the key enzyme responsible for degrading fibrin clots.[1][2][3] Additionally, this compound inhibits plasma and tissue kallikrein.[2][4] By inhibiting kallikrein, this compound attenuates the activation of the intrinsic coagulation pathway and also exerts anti-inflammatory effects.[4][5][6]
Tranexamic Acid: The Lysine Analog
Tranexamic acid is a synthetic derivative of the amino acid lysine.[7][8] It exerts its antifibrinolytic effect by a different, more specific mechanism. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[7][9][10] This binding prevents plasminogen from attaching to the fibrin clot surface, which is a prerequisite for its activation into plasmin.[7][11] By preventing plasminogen activation at the clot surface, tranexamic acid effectively inhibits fibrinolysis.[7][10] It is approximately 10 times more potent than its predecessor, aminocaproic acid.[10]
Quantitative Data Presentation
The clinical and in vitro performance of this compound and tranexamic acid has been extensively compared. This compound has often demonstrated superior efficacy in reducing blood loss, but this is counterbalanced by significant safety concerns that led to its temporary worldwide withdrawal in 2007.[2]
Table 1: In Vitro Potency
This table summarizes the half-maximal inhibitory concentration (IC50) for fibrinolysis, indicating the concentration required to inhibit 50% of the fibrinolytic activity.
| Agent | IC50 for Fibrinolysis (µmol/L) | Source |
| This compound | 0.16 ± 0.02 | [12][13] |
| Tranexamic Acid | 24.1 ± 1.1 | [12][13] |
Lower IC50 indicates higher potency.
Table 2: Clinical Efficacy in Cardiac Surgery (Head-to-Head Comparisons)
This table presents data from meta-analyses and direct trials comparing the two agents in the context of cardiac surgery.
| Outcome | Finding | Source(s) |
| Total Blood Loss | High-dose this compound resulted in ~195 mL less total blood loss compared to tranexamic acid. | [14] |
| In isolated coronary artery bypass graft (CABG) surgery, adjusted mean 24-h blood loss was lower in this compound-treated patients (483 mL vs. 634 mL). | [15] | |
| This compound was more efficient in reducing blood loss after CABG than tranexamic acid (834 mL vs. 1015 mL). | [16] | |
| Transfusion Requirement | This compound was associated with a reduced requirement for packed red cell transfusion compared to tranexamic acid. | [17] |
| Rates of transfused patients were similar between this compound (35%) and tranexamic acid (37%) in one study. | [16] | |
| Re-exploration for Bleeding | Only high-dose this compound significantly reduced the rate of re-exploration compared to placebo. | [14] |
| This compound was associated with a lower re-operation rate compared to tranexamic acid. | [17] |
Table 3: Safety Profile Comparison
Safety is a critical differentiator. While both drugs are effective, their risk profiles vary, with historical data showing increased risks associated with this compound.
| Adverse Outcome | Finding | Source(s) |
| Mortality | A meta-analysis of head-to-head trials demonstrated a statistically significant 45% increase in mortality with this compound relative to tranexamic acid. | [18] |
| Another meta-analysis found a summary relative risk for death with this compound vs. tranexamic acid of 1.43 (95% CI 0.98–2.08). | [19] | |
| Renal Dysfunction | High-dose this compound significantly increased the risk of renal dysfunction compared to placebo. | [14] |
| A retrospective study found this compound was associated with increased acute kidney injury in low- to moderate-risk patients compared to tranexamic acid. | [20] | |
| Myocardial Infarction | No significant difference in the risk of myocardial infarction was found in head-to-head comparisons. | [19] |
| Stroke | No significant risks or benefits were found for either agent regarding stroke. | [14] |
| Seizures | Tranexamic acid is associated with a risk of seizures, thought to be mediated by antagonism of GABA and glycine receptors. | [9] |
Experimental Protocols
Assessing the antifibrinolytic activity of compounds requires robust in vitro and in vivo assays. There is no single "gold standard" test, and methods vary depending on whether whole blood, plasma, or purified components are used.[9]
Key Experimental Method: In Vitro Turbidimetric Clot Lysis Assay
This assay measures the time it takes for a clot to form and subsequently lyse in the presence of a plasminogen activator. It is a common method to determine the potency of antifibrinolytic agents.
Principle: A plasma sample is clotted, and the formation of the fibrin network increases the optical density (turbidity) of the sample. A plasminogen activator (like tPA) is included, which initiates fibrinolysis. As the clot breaks down, the optical density decreases. The time to 50% lysis is a key parameter used to quantify fibrinolytic activity.
Generalized Protocol:
-
Preparation: Prepare serial dilutions of the test antifibrinolytic agents (this compound, Tranexamic Acid) in a suitable buffer.
-
Reaction Mixture: In a 96-well microplate, add citrated human plasma, the test agent, and a plasminogen activator (e.g., tissue plasminogen activator, tPA).
-
Clot Initiation: Add a clotting agent (e.g., thrombin and calcium chloride) to each well to initiate coagulation.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in optical density (e.g., at 405 nm) over time.
-
Analysis: Plot the optical density versus time. Determine the time to 50% clot lysis from the curve for each concentration of the test agent. Calculate the IC50 value, which is the concentration of the agent that prolongs the 50% lysis time by a specified amount or inhibits the rate of lysis by 50%.[13][21]
References
- 1. litfl.com [litfl.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the mechanisms of action of this compound and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Inhibits Thrombin Generation by Inhibition of the Intrinsic Pathway, but is not a Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: antifibrinolytic and anti-inflammatory mechanisms of action in cardiac surgery with cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. Evaluation of this compound and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound vs. tranexamic acid in isolated coronary artery bypass surgery: A multicentre observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparison of effects of this compound and tranexamic acid on blood loss in heart surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lessons from this compound: is the routine use and inconsistent dosing of tranexamic acid prudent? Meta-analysis of randomised and large matched observational studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound increases mortality as compared with tranexamic acid in cardiac surgery: a meta-analysis of randomized head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cmaj.ca [cmaj.ca]
- 20. The Risk-Benefit Profile of this compound Versus Tranexamic Acid in Cardiac Surgery | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Aprotinin and Synthetic Protease Inhibitors in Surgical Hemostasis
A Showdown of Efficacy and Safety in Reducing Perioperative Bleeding
For researchers, scientists, and drug development professionals navigating the landscape of surgical hemostasis, the choice between the naturally derived polypeptide aprotinin and its synthetic counterparts has been a subject of extensive investigation and debate. This guide provides an objective comparison of their performance, supported by experimental data, to aid in informed decision-making for clinical and research applications.
This compound, a broad-spectrum serine protease inhibitor, has a long history of use in reducing perioperative blood loss, particularly in complex surgeries like cardiac procedures.[1][2] Its mechanism of action involves the inhibition of multiple proteases, including plasmin and plasma kallikrein, thereby attenuating fibrinolysis and the systemic inflammatory response associated with major surgery.[1][2][3] However, safety concerns, including an increased risk of renal dysfunction and mortality in some studies, led to its temporary withdrawal from the market and a re-evaluation of its risk-benefit profile.[4][5][6] This paved the way for the wider adoption of synthetic protease inhibitors, such as the lysine analogs tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), as well as other synthetic molecules like nafamostat mesilate and camostat mesilate.[7][8]
This guide delves into a comparative analysis of these agents, focusing on their efficacy in reducing blood loss and transfusion requirements, their mechanisms of action, and their associated safety profiles, all supported by data from clinical trials and experimental studies.
Quantitative Comparison of Efficacy
The following tables summarize the key efficacy and safety outcomes from comparative studies between this compound and synthetic protease inhibitors.
| Agent | Total Blood Loss Reduction (vs. Placebo/Control) | Reduction in Transfusion Rate (vs. Placebo/Control) | Key Adverse Events | Source(s) |
| This compound (High-Dose) | 53% | 40% | Increased risk of renal dysfunction | [4][9] |
| This compound (Low-Dose) | 35% | 24% | [4][9] | |
| Tranexamic Acid (TXA) | 35% | 25% | Higher incidence of seizures in some studies | [4][9][10] |
| Epsilon-Aminocaproic Acid (EACA) | 35% | 37% | Trend towards increased renal failure in one study | [4][9][11][12] |
| Nafamostat Mesilate | No significant difference in blood loss compared to control in one study | Not specified | Fails to reduce thrombin formation and neutrophil elastase release | [13][14] |
| Head-to-Head Comparison: Blood Loss (mL) | This compound vs. Tranexamic Acid | This compound vs. Epsilon-Aminocaproic Acid | Tranexamic Acid vs. Epsilon-Aminocaproic Acid | Source(s) |
| Mean Difference | This compound resulted in 195 mL less blood loss | This compound resulted in 184 mL less blood loss | No significant difference | [4] |
| Head-to-Head Comparison: Adverse Events | This compound | Tranexamic Acid | Epsilon-Aminocaproic Acid | Source(s) |
| Mortality | Higher in some high-risk surgery groups | Lower than this compound in some studies | Lower than this compound in some studies | [7][10][15] |
| Renal Dysfunction/Failure | Significantly increased risk in some studies | Less risk compared to this compound | Trend towards increased incidence in one study | [4][10][12] |
| Myocardial Infarction | More common in primary coronary artery bypass surgery in one study | [10] | ||
| Seizures | Significantly higher incidence in one study | [10] |
Mechanism of Action: A Visual Breakdown
The distinct mechanisms through which this compound and synthetic protease inhibitors exert their effects are crucial to understanding their efficacy and potential side effects.
This compound's broad-spectrum inhibitory activity targets multiple points in the coagulation and inflammatory cascades.
Caption: this compound's broad inhibition of plasmin and kallikrein.
Synthetic lysine analogs, such as tranexamic acid and EACA, have a more targeted mechanism, primarily interfering with the binding of plasminogen to fibrin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound.co.uk [this compound.co.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Bayer withdraws heart surgery drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decision to reintroduce this compound in cardiac surgery may put patients at risk | EurekAlert! [eurekalert.org]
- 7. Regulatory decisions pertaining to this compound may be putting patients at risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons from the this compound saga: current perspective on antifibrinolytic therapy in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. The risks of this compound and tranexamic acid in cardiac surgery: a one-year follow-up of 1188 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of epsilon aminocaproic acid and low-dose this compound in cardiopulmonary bypass: efficiency, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound versus epsilon-aminocaproic acid for aortic surgery using deep hypothermic circulatory arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of nafamostat mesilate and minimal-dose this compound on blood-foreign surface interactions in cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. scilit.com [scilit.com]
Aprotinin in Experimental Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, validating experimental results is a cornerstone of scientific rigor. Aprotinin, a serine protease inhibitor, has long been a tool in the researcher's arsenal, particularly in studies involving protein stability and inflammatory pathways. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Unveiling this compound: Mechanism and Applications
This compound is a small protein, also known as bovine pancreatic trypsin inhibitor (BPTI), that acts as a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[1] Its ability to block these enzymes makes it effective in preventing protein degradation during cell lysis and tissue homogenization, ensuring the integrity of proteins of interest for downstream analysis. Beyond its role as a protease inhibitor in vitro, this compound has been used clinically to reduce bleeding during complex surgeries by inhibiting fibrinolysis, the process of blood clot breakdown.[1][2]
The anti-inflammatory properties of this compound are also a key aspect of its utility in research. It can attenuate inflammatory responses by inhibiting kallikrein, which in turn reduces the activation of the intrinsic coagulation pathway and the production of inflammatory mediators.[2][3] Furthermore, this compound has been shown to inhibit the pro-inflammatory activation of endothelial cells by thrombin through the blockade of protease-activated receptor 1 (PAR-1).[4][5]
This compound in Action: Key Signaling Pathways
To understand the experimental context of this compound, it is crucial to visualize the signaling pathways it modulates.
Head-to-Head Comparison: this compound vs. Alternatives
In many applications, particularly those related to antifibrinolytic activity, synthetic alternatives such as tranexamic acid and ε-aminocaproic acid have emerged. The choice of agent can significantly impact experimental outcomes and clinical safety.
| Feature | This compound | Tranexamic Acid | ε-Aminocaproic Acid |
| Mechanism of Action | Serine protease inhibitor (inhibits plasmin, kallikrein, etc.)[1][6] | Lysine analogue, competitively inhibits plasminogen activation[7] | Lysine analogue, competitively inhibits plasminogen activation |
| Primary Application | Antifibrinolytic, protease inhibitor for protein stability[1] | Antifibrinolytic[8] | Antifibrinolytic |
| Origin | Bovine lung tissue[1] | Synthetic | Synthetic |
Efficacy in Reducing Bleeding: A Clinical Perspective
Clinical trials have provided valuable quantitative data on the comparative efficacy of these agents in reducing blood loss during major surgeries.
| Study/Parameter | This compound | Tranexamic Acid | ε-Aminocaproic Acid | Control/Placebo |
| BART Trial (2008): Massive Bleeding [9] | 9.5% | 12.1% | 12.1% | N/A |
| Meta-analysis (2007): RBC Transfusion Risk [10] | RR: 0.66 (vs. placebo) | RR: 0.70 (vs. placebo) | RR: 0.75 (vs. placebo) | Baseline |
| Head-to-Head Trial (1995): Blood Loss (mL) [11] | Significantly lower than control | No significant difference from this compound or control | N/A | Higher than this compound |
| Pediatric Cardiac Surgery (2011): Chest Tube Output (mL/kg/24h) [12] | 18 | N/A | 23 | N/A |
RR: Relative Risk
Despite a potential modest reduction in massive bleeding in some studies, the BART trial was terminated early due to a higher rate of death in patients receiving this compound.[9][13] This has led to a significant shift towards the use of lysine analogues in clinical settings.
Experimental Protocols
For researchers utilizing these compounds, adherence to established protocols is critical for reproducibility and data validation.
General Protease Inhibition in Cell Lysates
Objective: To prevent protein degradation during cell or tissue lysate preparation.
Materials:
-
This compound solution (e.g., 10 mg/mL in sterile water or PBS)
-
Lysis buffer (e.g., RIPA, NP-40 based)
-
Cultured cells or tissue sample
-
Microcentrifuge
-
Bradford or BCA protein assay reagents
Procedure:
-
Prepare the lysis buffer on ice.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 1-2 µg/mL (approximately 0.15-0.3 µM).
-
Wash cells or tissue with ice-cold PBS.
-
Add the lysis buffer containing this compound to the sample.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the protein concentration.
-
Store the lysate at -80°C for future use.
In Vitro Fibrinolysis Assay
Objective: To compare the antifibrinolytic activity of this compound and Tranexamic Acid.
Materials:
-
Fibrinogen solution
-
Thrombin solution
-
Plasmin solution
-
This compound
-
Tranexamic Acid
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of this compound and Tranexamic Acid at various concentrations.
-
In a 96-well plate, add fibrinogen solution to each well.
-
Add the different concentrations of this compound, Tranexamic Acid, or a vehicle control to the respective wells.
-
Initiate clot formation by adding thrombin to each well.
-
Allow the fibrin clots to form for 30 minutes at 37°C.
-
To induce fibrinolysis, add plasmin to each well.
-
Measure the optical density (e.g., at 405 nm) of the plate at regular intervals to monitor clot lysis.
-
Plot the change in optical density over time to determine the rate of fibrinolysis for each condition.
Enzymatic Assay of this compound Activity
Objective: To determine the activity of an this compound solution.
Principle: this compound inhibits the enzymatic activity of trypsin on a chromogenic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). The reduction in the rate of p-nitroaniline formation is proportional to the this compound activity.[14]
Materials:
-
Trypsin solution
-
BAPNA solution
-
This compound solution (unknown concentration)
-
This compound standard (known activity)
-
Reaction buffer (e.g., 200 mM Triethanolamine, 20 mM CaCl2, pH 7.8)
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
In a cuvette, mix the reaction buffer and the trypsin solution.
-
Add either the this compound standard, the unknown this compound sample, or a control (buffer only).
-
Incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the BAPNA substrate.
-
Immediately measure the change in absorbance at 405 nm over time.
-
Calculate the rate of reaction for each sample.
-
Determine the activity of the unknown this compound sample by comparing its inhibition to the standard curve. One Trypsin Inhibitor Unit (TIU) is defined as decreasing the activity of two trypsin units by 50%.[14]
Experimental Workflow for Comparative Analysis
The following workflow outlines the steps for a comprehensive comparison of this compound and its alternatives in a research setting.
Conclusion
This compound remains a valuable tool for in vitro applications requiring broad-spectrum serine protease inhibition. However, for in vivo studies and clinical applications, particularly those focused on its antifibrinolytic properties, the synthetic alternatives tranexamic acid and ε-aminocaproic acid are now generally favored due to safety concerns associated with this compound. Researchers must carefully consider the specific experimental context, potential off-target effects, and the wealth of comparative data available when selecting the most appropriate agent to ensure the validity and integrity of their results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound.co.uk [this compound.co.uk]
- 4. This compound inhibits proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 6. This compound [collab.its.virginia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tranexamic acid--an alternative to this compound in fibrin-based cardiovascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The safety of this compound and lysine-derived antifibrinolytic drugs in cardiac surgery: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of this compound and tranexamic acid on blood loss and related variables after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replacement of this compound by ε-aminocaproic acid in infants undergoing cardiac surgery: consequences for blood loss and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of this compound and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Assay of this compound [sigmaaldrich.com]
A Head-to-Head Comparison: Recombinant vs. Bovine-Derived Aprotinin for Research Applications
For researchers, scientists, and drug development professionals, the choice between recombinant and bovine-derived aprotinin is a critical one, with implications for experimental consistency, safety, and regulatory compliance. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.
This compound, a potent serine protease inhibitor, is a valuable tool in research and pharmaceutical manufacturing, primarily used to prevent protein degradation by enzymes such as trypsin, chymotrypsin, plasmin, and kallikrein.[1] Historically, this compound has been sourced from bovine tissues, most commonly the lungs and pancreas.[1][2][3] However, the advent of recombinant DNA technology has enabled the production of this compound in various expression systems, including E. coli and plants, offering a compelling alternative to the animal-derived product.[4][5][6] This guide delves into the key differences in their production, efficacy, and safety profiles.
Production and Purity: A Shift Towards Animal-Free Systems
Bovine-Derived this compound: The traditional method involves the extraction and purification of this compound from bovine lung or pancreas.[2][3] While effective, this process carries an inherent risk of contamination with animal-derived pathogens, such as prions, the causative agents of bovine spongiform encephalopathy (BSE).[7]
Recombinant this compound: Recombinant production systems offer a solution to the safety concerns associated with animal-derived materials. Production in systems like E. coli or plants allows for a highly controlled and reproducible manufacturing process, eliminating the risk of animal pathogen contamination.[4][5] This results in a product with high purity (≥95% to ≥98%) and lot-to-lot consistency, crucial for reliable and reproducible research outcomes.[5][8] Plant-based systems, in particular, are noted for their scalability and cost-effectiveness.[4]
Comparative Efficacy: Is Recombinant this compound as Effective?
Multiple studies have demonstrated that recombinant this compound exhibits equivalent efficacy to its bovine-derived counterpart in its primary function of inhibiting serine proteases and reducing blood loss in surgical models.
A study in a canine model of cardiopulmonary bypass found no significant difference in postoperative blood loss between groups treated with recombinant this compound and bovine-derived this compound. Both were equally effective at reducing blood loss by approximately 50% compared to a control group.[9]
| Parameter | Control Group | Bovine this compound Group | Recombinant this compound Group |
| Postoperative Blood Loss (ml) | 250 ± 30 | 120 ± 20 | 125 ± 25 |
| Endothelium-Dependent Relaxation to Acetylcholine | No significant impairment | No significant impairment | No significant impairment |
| Endothelium-Dependent Relaxation to Bradykinin | No significant impairment | No significant impairment | No significant impairment |
| *p < 0.05 compared to control |
Table 1: Comparison of postoperative blood loss and coronary vascular function in a canine model of cardiopulmonary bypass. Data adapted from Veres et al.[9][10]
Furthermore, the enzymatic properties of recombinant this compound are identical to those of the native bovine protein, with the same inhibitory profile against key serine proteases.[5] The specific activity of commercially available recombinant this compound is typically ≥3.0 EPU/mg of protein, which is comparable to highly purified bovine preparations.[5][11]
Safety and Immunogenicity: A Clear Advantage for Recombinant this compound
The primary driver for the development of recombinant this compound has been the desire to improve the safety profile of this critical research tool.
Hypersensitivity Reactions: Bovine-derived this compound has been associated with hypersensitivity reactions in some individuals, which can have serious consequences.[9] The use of a recombinant, non-animal-derived product significantly reduces this risk.
Renal Function: Concerns have been raised about potential adverse effects of bovine this compound on renal function. A study in rats demonstrated that infusion of bovine this compound led to statistically significant decreases in glomerular filtration rate and effective renal plasma flow, along with increases in serum creatinine and blood urea nitrogen. In contrast, a recombinant this compound analog (R24K KD1) did not induce these adverse renal effects.[12]
| Parameter | Bovine this compound | Recombinant Analog (R24K KD1) |
| Glomerular Filtration Rate | Decreased | No significant change |
| Effective Renal Plasma Flow | Decreased | No significant change |
| Serum Creatinine | Increased | No significant change |
| Blood Urea Nitrogen | Increased | No significant change |
| Apoptosis in Renal Tubule Cells | Increased | No significant change |
Table 2: Comparative effects of bovine this compound and a recombinant analog on renal function in rats. Data adapted from a study by Chand et al.[12]
Immunogenicity: While not a direct comparison of this compound, a study comparing recombinant human thrombin to bovine thrombin provides valuable insights into the potential for reduced immunogenicity with recombinant products. In this study, 21.5% of patients receiving bovine thrombin developed antibodies to the product, compared to only 1.5% of patients who received recombinant human thrombin.[13] This suggests that recombinant proteins are significantly less likely to elicit an immune response.
Mechanism of Action: A Shared Pathway
Both recombinant and bovine-derived this compound function as competitive inhibitors of several serine proteases.[1] this compound binds to the active site of these enzymes, forming a stable, yet reversible, complex that blocks their proteolytic activity.[5] Its primary targets include trypsin, chymotrypsin, plasmin, and plasma and tissue kallikrein.[1]
The inhibition of kallikrein is a key aspect of this compound's mechanism, as it leads to the inhibition of the formation of factor XIIa. This, in turn, dampens the intrinsic pathway of coagulation and the process of fibrinolysis (the breakdown of blood clots).[1][14] By inhibiting plasmin, this compound further slows down fibrinolysis.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Affinity purification of this compound from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRODUCTION OF ANTIBODY TO this compound AND LOCATION OF THIS COMPOUND IN BOVINE TISSUE [jstage.jst.go.jp]
- 4. Production of pharmaceutical-grade recombinant this compound and a monoclonal antibody product using plant-based transient expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant this compound – 南京赛诺生物制药 [cellnuo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, Bovine, Recombinant, Nicotiana sp. , Animal-Free [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of recombinant this compound on postoperative blood loss and coronary vascular function in a canine model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Bovine, Recombinant - Creative Enzymes [creative-enzymes.com]
- 12. Comparative Effects of this compound and Human Recombinant R24K KD1 on Temporal Renal Function in Long-Evans Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 3, randomized, double-blind comparative study of the efficacy and safety of topical recombinant human thrombin and bovine thrombin in surgical hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound [collab.its.virginia.edu]
Aprotinin Alternatives in Cardiac Surgery Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of aprotinin, a serine protease inhibitor, in cardiac surgery has been a subject of debate due to safety concerns, leading to its withdrawal from the market in many countries and subsequent reintroduction with restricted indications.[1][2][3] This has necessitated a thorough investigation into viable alternatives that can effectively reduce perioperative bleeding and the need for allogeneic blood transfusions without compromising patient safety.[1][4] This guide provides a comprehensive comparison of the most widely used and emerging alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.
Executive Summary
The primary alternatives to this compound are the lysine analogues, tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) .[2][3] Both agents have demonstrated efficacy in reducing blood loss and transfusion requirements in cardiac surgery.[5][6][7] While this compound, particularly in high doses, may be slightly more effective in reducing total blood loss, it has been associated with a higher risk of adverse outcomes, including renal dysfunction and a trend towards increased mortality.[6][7][8] Lysine analogues, in contrast, have not been shown to increase the risk of death, stroke, or myocardial infarction.[5][7] Newer agents, such as recombinant serine protease inhibitors, are also under investigation.
Comparative Efficacy and Safety
A substantial body of evidence from randomized controlled trials and meta-analyses has evaluated the relative efficacy and safety of this compound, TXA, and EACA. The following tables summarize key quantitative data from these studies.
Table 1: Comparison of Antifibrinolytic Agents vs. Placebo in Cardiac Surgery
| Outcome | This compound (High-Dose) | This compound (Low-Dose) | Tranexamic Acid | Epsilon-Aminocaproic Acid |
| Reduction in Total Blood Loss (mL) | 348 mL (95% CI, -416 to -281)[7] | 226 mL (95% CI, -277 to -175)[7] | 226-348 mL (range from meta-analyses)[7] | 226-348 mL (range from meta-analyses)[7] |
| Reduction in Packed Red Blood Cell Transfusion | Significant[6][7] | Significant[7] | Significant[5][9][10] | Significant[5][11] |
| Reduction in Re-exploration Rate | Significant (RR, 0.49; 95% CI, 0.33 to 0.73)[6][7] | Not Significant[7] | Not Significant[5] | Not Significant[5] |
| Risk of Mortality | No significant difference vs. placebo (RR, 0.89; 95% CI, 0.65 to 1.21)[7] | No significant difference vs. placebo (RR, 1.37; 95% CI, 0.72 to 2.59)[7] | No significant difference vs. placebo (RR, 0.67; 95% CI, 0.33 to 1.37)[7] | No significant difference vs. placebo (RR, 1.82; 95% CI, 0.55 to 5.98)[7] |
| Risk of Myocardial Infarction | No significant difference vs. placebo[7] | No significant difference vs. placebo[7] | No significant difference vs. placebo[5][7] | No significant difference vs. placebo[5][7] |
| Risk of Stroke | No significant difference vs. placebo[7] | No significant difference vs. placebo[7] | No significant difference vs. placebo[5][7] | No significant difference vs. placebo[5][7] |
| Risk of Renal Dysfunction | Increased risk (RR, 1.47; 95% CI, 1.12 to 1.94)[6][7] | Not significantly increased[7] | No significant increase[7] | No significant increase[7] |
CI: Confidence Interval; RR: Relative Risk.
Table 2: Head-to-Head Comparison of Antifibrinolytic Agents in Cardiac Surgery
| Comparison | Outcome | Result |
| This compound (High-Dose) vs. Tranexamic Acid | Total Blood Loss | This compound reduced blood loss by an additional 195 mL (95% CI, -286 to -105)[6][7] |
| Mortality | Trend towards higher mortality with this compound (RR 1.43, 95% CI 0.98–2.08)[5] | |
| This compound (High-Dose) vs. Epsilon-Aminocaproic Acid | Total Blood Loss | This compound reduced blood loss by an additional 184 mL (95% CI, -256 to -112)[6][7] |
| Mortality | Trend towards higher mortality with this compound (RR 1.49, 95% CI 0.98–2.28)[5] | |
| Tranexamic Acid vs. Epsilon-Aminocaproic Acid | Total Blood Loss | No significant difference[7][12] |
| Postoperative Bleeding | Significantly higher in EACA group in one study (467±234 mL vs. 311±231 mL for TA)[13] | |
| Transfusion Requirement | No significant difference in some studies[12], while another showed more transfusions in the TA group[14] |
Mechanism of Action
This compound is a broad-spectrum serine protease inhibitor, while TXA and EACA are synthetic lysine analogues that specifically inhibit fibrinolysis.
Caption: Mechanisms of action for this compound and lysine analogues.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the administration of this compound alternatives in cardiac surgery studies.
Protocol 1: Administration of Tranexamic Acid (TA)
This protocol is based on a randomized controlled trial comparing TA and EACA.[15]
-
Patient Population: Adult patients (>18 years) scheduled for cardiac surgery requiring cardiopulmonary bypass (CPB), including coronary artery bypass graft (CABG), valve repair/replacement, or combined procedures.
-
Blinding: Double-blinded study design. The study drug is prepared by a person not involved in patient care to ensure blinding.
-
Dosing Regimen:
-
Loading Dose: 30 mg/kg of TA administered as a bolus after anesthetic induction.
-
Maintenance Infusion: 16 mg/kg/hour continuous infusion.
-
-
Duration of Treatment: The maintenance infusion is discontinued upon the patient's arrival in the cardiac surgical intensive care unit.
Protocol 2: Administration of Epsilon-Aminocaproic Acid (EACA)
This protocol is from the same comparative trial as Protocol 1.[15]
-
Patient Population: Same as Protocol 1.
-
Blinding: Same as Protocol 1.
-
Dosing Regimen:
-
Loading Dose: 150 mg/kg of EACA administered as a bolus loading dose following anesthetic induction.
-
Maintenance Infusion: 15 mg/kg/hour continuous infusion.
-
-
Duration of Treatment: The maintenance infusion is discontinued upon the patient's arrival in the cardiac surgical intensive care unit.
Protocol 3: Ovine Model of Cardiopulmonary Bypass for Novel Agent Testing
This protocol was used to assess a recombinant Kunitz protease inhibitor (rKPI).[16]
-
Animal Model: Sheep (n=22).
-
Procedure: Animals undergo 90 minutes of cardiopulmonary bypass.
-
Randomization: Sheep are randomized into three groups: control, this compound, and the investigational agent (rKPI).
-
Outcome Measures:
-
Primary: Thoracic drain blood loss collected for 3 hours post-CPB.
-
Secondary: Hemoglobin loss and subjective assessment of wound "dryness" using a visual analogue scale before closure.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can enhance understanding.
Fibrinolytic Pathway and Inhibition by Lysine Analogues
Caption: Inhibition of the fibrinolytic pathway by lysine analogues.
Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a randomized controlled trial.
Emerging Alternatives
While TXA and EACA are the current mainstays, research into novel serine protease inhibitors continues.
-
Recombinant Kunitz Protease Inhibitor (rKPI): A study in an ovine model of CPB showed that rKPI was comparable to this compound in reducing postoperative drain loss and improving wound dryness compared to a control group.[16]
-
MDCO-2010: A synthetic serine protease inhibitor that was evaluated in a Phase II trial for patients undergoing coronary artery bypass grafting.[2]
Conclusion
For researchers in cardiac surgery, the choice of an antifibrinolytic agent is a critical aspect of study design. While this compound demonstrates potent antifibrinolytic effects, its safety profile warrants caution.[1][5] The lysine analogues, tranexamic acid and epsilon-aminocaproic acid, represent effective and safer alternatives for reducing perioperative bleeding and transfusion requirements.[3][5] The data and protocols presented in this guide offer a foundation for informed decision-making in the research and development of hemostatic agents for cardiac surgery. Future research should continue to explore novel agents with improved efficacy and safety profiles.
References
- 1. Benefits and risks of this compound use during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrinolytics and Cardiac Surgery: The Past, The Present, and The Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifibrinolytic therapy in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. A comparison of this compound and lysine analogues in high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. intjmi.com [intjmi.com]
- 11. Epsilon aminocaproic acid reduces blood transfusion and improves the coagulation test after pediatric open-heart surgery: a meta-analysis of 5 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of intraoperative tranexamic acid and epsilon-aminocaproic acid in cardiopulmonary bypass patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemostatic effects of this compound, tranexamic acid and epsilon-aminocaproic acid in primary cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Genetically engineered serine protease inhibitor for hemostasis after cardiac operations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity of Aprotinin with Various Proteases
For Researchers, Scientists, and Drug Development Professionals
Aprotinin, a naturally occurring polypeptide, is a well-characterized serine protease inhibitor. It functions as a competitive, reversible inhibitor for a variety of serine proteases.[1] This guide provides a comparative analysis of this compound's inhibitory effects on different proteases, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a small protein consisting of a single polypeptide chain of 58 amino acids.[2] It exerts its inhibitory effect by binding tightly to the active site of serine proteases. This interaction forms a stable, yet reversible, enzyme-inhibitor complex that sterically hinders the access of the substrate to the active site, thereby preventing proteolytic activity. The high affinity and specificity of this compound for certain proteases are largely determined by the interaction of its lysine-15 residue with the enzyme's specificity pocket.[1] Dissociation of the this compound-protease complex can typically be achieved under conditions of extreme pH (below 3 or above 10).[2]
Inhibitory Spectrum of this compound
The following table summarizes the inhibitory constants (Ki) of this compound for a range of serine proteases, providing a quantitative comparison of its cross-reactivity. Lower Ki values indicate stronger inhibition.
| Protease | Protease Class | Inhibition Constant (Ki) | Comments / Conditions |
| Trypsin (bovine) | Serine Protease | 0.06 pM | pH 8.0[3] |
| Chymotrypsin (bovine) | Serine Protease | 9 nM | pH 8.0 |
| Plasmin | Serine Protease | 1 nM | pH 7.3 |
| Kallikrein (plasma) | Serine Protease | 30 nM | |
| Kallikrein (pancreatic/tissue) | Serine Protease | 1 nM | pH 8.0 |
| Kallikrein (urine) | Serine Protease | 1.7 nM | |
| Elastase (human leukocyte) | Serine Protease | 3.5 µM | pH 8.0 |
| Urokinase (human) | Serine Protease | 8.0 µM | pH 8.8 |
| Trypsinogen (bovine) | Zymogen | 1.8 µM | pH 8.0 |
| Acrosin | Serine Protease | Weak Inhibition | |
| Cathepsin G | Serine Protease | Weak Inhibition |
This compound shows no significant inhibition of Factor Xa, thrombin, subtilisin, papain, pepsin, carboxypeptidases A and B, other metalloproteases, or thiol proteases.
Experimental Protocols
Determination of this compound's Inhibitory Activity via Trypsin Inhibition Assay
This protocol outlines a common method for quantifying the inhibitory effect of this compound using a chromogenic substrate.[4]
1. Principle: The activity of trypsin is measured by its ability to hydrolyze a specific chromogenic substrate, Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). The rate of p-nitroanilide release is monitored spectrophotometrically at 405 nm. In the presence of this compound, the rate of this reaction is reduced, and the degree of inhibition can be calculated. One Trypsin Inhibitor Unit (TIU) is defined as the amount of inhibitor that reduces the activity of two trypsin units by 50%.
2. Materials and Reagents:
-
Assay Buffer: 100 mM Triethanolamine, 10 mM CaCl2, pH 7.8 at 25°C.
-
Substrate Solution: 1.0 mg/mL Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) in purified water.
-
Trypsin Solution: A solution of bovine trypsin in cold 1 mM HCl, adjusted to a concentration that yields a linear rate of substrate hydrolysis (ΔA405nm/min between 0.08-0.12).
-
This compound Standard/Sample: A solution of this compound in a suitable buffer (e.g., 0.9% NaCl).
-
96-well microplate or cuvettes.
-
Spectrophotometer capable of reading absorbance at 405 nm.
3. Procedure:
-
Prepare Reaction Mixtures: For each reaction (uninhibited, inhibited, and blank), prepare the reaction mixture in a microplate well or cuvette.
-
Uninhibited Control: Add assay buffer and trypsin solution.
-
Inhibited Reaction: Add assay buffer, this compound solution, and trypsin solution. Incubate for a pre-determined time (e.g., 5-10 minutes) at 25°C to allow for inhibitor-enzyme binding.
-
Blank: Add assay buffer only.
-
-
Initiate Reaction: Add the BAPNA substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm at 25°C for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405nm/minute) for the uninhibited and inhibited samples from the linear portion of the absorbance curve.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] * 100
-
The inhibitory constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Visualizations
Caption: this compound's inhibitory mechanism on serine proteases.
Caption: Experimental workflow for protease inhibition assay.
References
Aprotinin vs. Lysine Analogs: A Cost-Effectiveness Showdown in Protease Inhibition
For researchers, scientists, and drug development professionals, selecting the right protease inhibitor is a critical decision that balances efficacy with budgetary constraints. This guide provides an objective comparison of Aprotinin, a broad-spectrum serine protease inhibitor, against two synthetic lysine analogs, Tranexamic Acid (TXA) and Aminocaproic Acid (EACA), focusing on their cost-effectiveness in a research and preclinical setting.
This comparison delves into their mechanisms of action, relative efficacy based on experimental data, and a breakdown of their costs for laboratory use. Detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Performance and Efficacy: A Tale of Two Mechanisms
This compound, a bovine pancreatic trypsin inhibitor, exhibits a broad inhibitory spectrum by directly binding to the active sites of various serine proteases, including plasmin and plasma kallikrein. This multi-target action can be advantageous in complex biological systems where multiple proteolytic cascades are active.
In contrast, tranexamic acid and aminocaproic acid are synthetic analogs of the amino acid lysine. Their inhibitory effect is more specific. They competitively block the lysine-binding sites on plasminogen, preventing it from binding to fibrin and its subsequent activation to plasmin, the primary enzyme responsible for fibrinolysis.[1][2][3] While less broad in their action compared to this compound, they are highly effective at inhibiting fibrinolysis.
Experimental data from various studies, primarily in the context of cardiac surgery, consistently demonstrate that all three agents are effective in reducing blood loss and the need for transfusions.[4][5] However, head-to-head comparisons suggest that high-dose this compound may be marginally more effective in reducing total blood loss than TXA and EACA.[4][6] Despite this, the clinical relevance of this difference is often debated, as the impact on transfusion requirements can be similar between this compound and TXA.[7][8] Furthermore, tranexamic acid has been shown to be at least as effective as this compound in reducing blood loss in pediatric surgery.[9]
Cost-Effectiveness Analysis for the Laboratory
For the research and drug development professional, the cost of reagents is a significant consideration. The following tables provide an estimated cost comparison for research-grade this compound, Tranexamic Acid, and Aminocaproic Acid. It is important to note that prices can vary significantly between suppliers and are subject to change.
Table 1: Cost Comparison of this compound, Tranexamic Acid, and Aminocaproic Acid for Research Use
| Inhibitor | Purity/Grade | Unit Size | Estimated Price (USD) | Price per Unit of Activity/Weight |
| This compound | >200,000 KIU/mL | 10 mL | $872.14[10] | ~$0.0004 per KIU |
| This compound | Lyophilized Powder | 1 mg | ~$6,300 KIU/mg[11] | Varies by supplier |
| Tranexamic Acid | 98+% | 50 g | Varies by supplier[12] | ~$1.40 - $1.80 per gram[6] |
| Tranexamic Acid | USP Grade | 1 kg | $2,172.43[13] | ~$2.17 per gram |
| Aminocaproic Acid | USP Grade | 15 tablets (500mg each) | $41.32[14] | ~$5.51 per gram |
| Aminocaproic Acid | Generic | 30 tablets (500mg each) | ~$32.32 - $146.10[15][16] | ~$2.15 - $9.74 per gram |
Table 2: Efficacy and Adverse Events Summary (Clinical Data)
| Inhibitor | Efficacy in Reducing Blood Loss | Reduction in Transfusion Requirement | Key Adverse Events |
| This compound | High[4][6] | High[4][5] | Renal dysfunction, potential for increased mortality in some studies, hypersensitivity reactions.[4][9] |
| Tranexamic Acid | High[9][17] | High[5] | Thrombotic events (rare), gastrointestinal disturbances.[3] |
| Aminocaproic Acid | Moderate to High[17] | Moderate to High[5] | Thrombosis (rare), muscle weakness with long-term use, gastrointestinal issues.[2][14] |
From a purely cost-per-unit perspective in a research setting, tranexamic acid and aminocaproic acid are significantly more cost-effective than this compound. While this compound's broad-spectrum activity may be necessary for specific experimental designs, for targeted inhibition of fibrinolysis, the lysine analogs offer a more economical solution without a substantial compromise in efficacy.
Experimental Protocols
To facilitate the independent evaluation of these inhibitors, detailed protocols for key assays are provided below.
Chromogenic Assay for this compound Activity (Trypsin Inhibition)
This assay determines the activity of this compound by measuring its ability to inhibit a known amount of trypsin. The residual trypsin activity is quantified by the rate at which it cleaves a chromogenic substrate.
Materials:
-
This compound standard and sample solutions
-
Trypsin solution (e.g., 2.5 mg/mL in 1 mM HCl)[2]
-
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) substrate solution (e.g., 1.0 mg/mL in water)[1]
-
Triethanolamine buffer (200 mM, pH 7.8) with 20 mM CaCl2[2]
-
1 mM HCl[1]
-
0.9% (w/v) NaCl solution[2]
-
Spectrophotometer capable of reading at 405 nm
-
Thermostatted cuvette holder at 25°C
Procedure:
-
Prepare a reaction mixture in a cuvette containing the Triethanolamine buffer.
-
Add the trypsin solution to the buffer.
-
For the inhibited reaction, add the this compound sample and incubate for a defined period (e.g., 10 minutes) at room temperature. For the uninhibited reaction, add an equal volume of 0.9% NaCl.
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the BAPNA substrate solution.
-
Immediately mix and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA405/min) from the linear portion of the curve.
-
The percentage of inhibition is calculated as: ((Rate_uninhibited - Rate_inhibited) / Rate_uninhibited) * 100.
-
This compound activity is typically expressed in Trypsin Inhibitor Units (TIU) or Kallikrein Inactivator Units (KIU), which can be determined from a standard curve.[1][2]
Fibrin Clot Lysis Assay
This turbidimetric assay measures the ability of an inhibitor to prevent the lysis of a fibrin clot by a plasminogen activator.
Materials:
-
Citrated human plasma
-
Tissue factor (to initiate coagulation)
-
Calcium chloride (CaCl2) solution (e.g., 100 mM)[18]
-
Tissue plasminogen activator (tPA)
-
This compound, Tranexamic Acid, or Aminocaproic Acid solutions at various concentrations
-
Tris-HCl buffer (pH 7.5)[18]
-
96-well microplate reader capable of reading absorbance at 405 nm or 340 nm at 37°C[17][18]
Procedure:
-
In a 96-well plate, pre-form plasma clots by mixing plasma, tissue factor, and CaCl2 solution.[18]
-
Incubate the plate at 37°C for 30 minutes to allow for complete clot formation.[18]
-
Prepare solutions of tPA and the inhibitor to be tested in Tris-HCl buffer.
-
Add the tPA/inhibitor solution to the wells containing the pre-formed clots. A control well should contain tPA without any inhibitor.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm or 340 nm every minute at 37°C for up to 6 hours or until the clot in the control well is fully lysed.[17][18]
-
The rate of clot lysis is determined by the decrease in absorbance over time. The inhibitory effect is quantified by comparing the lysis rate in the presence of the inhibitor to the control.
Thromboelastography (TEG)
TEG provides a global assessment of hemostasis, including clot formation, strength, and fibrinolysis.
Materials:
-
Thromboelastograph analyzer
-
Citrated whole blood
-
Activators (e.g., kaolin, tissue factor)
-
Inhibitor solutions
Procedure:
-
A whole blood sample is placed in a cup in the TEG analyzer.
-
An activator is added to initiate coagulation. The inhibitor to be tested can be added to the blood sample prior to activation.
-
A pin suspended in the blood sample detects the formation of the clot and its mechanical properties as it forms and lyses.
-
The key parameters measured include:
-
R time: Time to initial clot formation.
-
K time and α-angle: Clot kinetics and strength development.
-
Maximum Amplitude (MA): Maximum clot strength.
-
LY30: Percentage of clot lysis 30 minutes after MA is reached.[19]
-
-
The effect of the inhibitor is evaluated by its impact on these parameters, particularly an increase in R time and a decrease in MA and LY30.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the Fibrinolytic Pathway.
Caption: this compound's Inhibition of the Kallikrein-Kinin System.
Caption: General Experimental Workflow for Inhibitor Comparison.
Conclusion: A Strategic Choice Based on Experimental Needs
The choice between this compound and the lysine analogs, Tranexamic Acid and Aminocaproic Acid, hinges on the specific requirements of the research.
-
For broad-spectrum serine protease inhibition in complex biological models, This compound remains a potent, albeit more expensive, option.
-
For targeted and cost-effective inhibition of fibrinolysis , Tranexamic Acid and Aminocaproic Acid are the clear frontrunners. Their high efficacy, coupled with a significantly lower cost, makes them the pragmatic choice for most routine laboratory applications focused on the fibrinolytic pathway.
Ultimately, a thorough understanding of the experimental goals, coupled with the data and protocols presented in this guide, will empower researchers to make an informed and cost-effective decision in their selection of a protease inhibitor.
References
- 1. Enzymatic Assay of this compound [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of thromboelastography guidance of antifibrinolytic therapy in trauma patients: An observational cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Certificated CAS 701-54-2 Tranexamic Acid Powder Bulk High Purity Tranexamic Acid Price Pharmaceutical Grade Tranexamic Acid - Trans-4-Aminomethylcyclohexane-1-Carboxylate and Amstat [haosailscience.en.made-in-china.com]
- 7. drugs.com [drugs.com]
- 8. Ultra-low dose this compound decreases transfusion requirements and is cost effective in coronary operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. mpbio.com [mpbio.com]
- 11. raybiotech.com [raybiotech.com]
- 12. 228040500 [thermofisher.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Amicar (Aminocaproic Acid): Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 15. Aminocaproic Acid 2025 Prices, Coupons & Savings Tips - GoodRx [goodrx.com]
- 16. wellrx.com [wellrx.com]
- 17. researchgate.net [researchgate.net]
- 18. 4.2. Clot Lysis Assay [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
Aprotinin vs. Amicar: A Comparative Review of Antifibrinolytic Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aprotinin and Amicar (aminocaproic acid), two antifibrinolytic agents used to reduce perioperative bleeding. This analysis is based on a comprehensive review of clinical trial data, focusing on their performance in cardiac, liver, and orthopedic surgeries.
Executive Summary
This compound, a broad-spectrum serine protease inhibitor, and Amicar (aminocaproic acid), a lysine analog, are both effective in reducing blood loss and the need for transfusions in major surgeries.[1] While some studies suggest this compound may be more potent in reducing blood loss, particularly in high-dose applications, Amicar has demonstrated comparable efficacy in many instances, especially concerning transfusion requirements.[2][3] Concerns regarding the adverse event profile of this compound, including an increased risk of renal dysfunction and mortality in certain patient populations, have led to a preference for lysine analogs like Amicar in many clinical settings.[4][5][6] The significantly lower cost of Amicar also contributes to its favorable position in cost-benefit analyses.[7]
Mechanism of Action
This compound and Amicar reduce bleeding by inhibiting fibrinolysis, the process of clot breakdown. However, their mechanisms of action differ significantly. This compound is a broad-spectrum inhibitor of serine proteases, including plasmin and kallikrein.[8][9] By inhibiting these enzymes, this compound prevents the degradation of fibrin clots and also modulates the inflammatory response associated with surgery.[8]
Amicar, a synthetic lysine analog, acts by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[8][10] This prevents the activation of plasminogen to plasmin and the subsequent breakdown of the fibrin clot.[10]
Comparative Efficacy in Cardiac Surgery
Numerous studies have compared the efficacy of this compound and Amicar in reducing bleeding and transfusion needs in patients undergoing cardiac surgery.
| Outcome Measure | This compound (High-Dose) | This compound (Low-Dose) | Amicar (Aminocaproic Acid) | Placebo/Control |
| Total Blood Loss Reduction | 53% reduction vs. placebo | 35% reduction vs. placebo | 35% reduction vs. placebo | - |
| Packed Red Blood Cell (pRBC) Transfusion Reduction | 62% reduction vs. placebo | - | 61% reduction vs. placebo | - |
| Proportion of Patients Transfused | Odds Ratio: 0.28 vs. placebo | - | Odds Ratio: 0.32 vs. placebo | - |
| Re-exploration for Bleeding | Statistically significant reduction (OR: 0.39 vs. placebo) | Not statistically significant[11] | Not statistically significant[11] | - |
Key Findings:
-
High-dose this compound demonstrated a greater reduction in total blood loss compared to both low-dose this compound and aminocaproic acid.[2][3]
-
Both high-dose this compound and aminocaproic acid showed nearly identical and substantial reductions in the need for red blood cell transfusions.[2]
-
Only high-dose this compound was found to significantly reduce the rate of re-exploration for bleeding.[2][3]
-
In a direct comparison, high-dose this compound resulted in significantly less total blood loss than aminocaproic acid, though transfusion requirements were not always different.[3][4]
Efficacy in Other Surgical Settings
Liver Transplantation: In liver transplantation, both this compound and Amicar have been shown to be effective in reducing blood product consumption.[12] One study found that patients receiving Amicar had the lowest intraoperative blood loss and required the fewest plasma transfusions compared to those receiving this compound or no antifibrinolytic agent.[13] This study also noted a trend toward improved graft and patient survival in the Amicar group.[13]
Orthopedic Surgery: In primary total hip arthroplasty, both this compound and Amicar were effective in reducing postoperative blood loss compared to placebo.[14] this compound led to a 60% reduction in blood loss, while Amicar resulted in a 53% reduction.[14] However, neither drug significantly reduced the need for perioperative transfusions in this patient population.[14]
Safety Profile Comparison
The safety profiles of this compound and Amicar have been a subject of extensive research, with several meta-analyses raising concerns about this compound.
| Adverse Event | This compound | Amicar (Aminocaproic Acid) |
| Mortality | Some studies suggest an increased risk, particularly in low to intermediate-risk cardiac surgery patients compared to lysine analogues.[5] Other meta-analyses found no significant difference compared to placebo or lysine analogues.[15][16] | No significant effect on mortality risk compared to placebo.[17] |
| Myocardial Infarction | No significant difference in risk compared to placebo or lysine analogues.[4][15] | No significant difference in risk compared to placebo.[11] |
| Stroke | Some analyses showed a trend towards a reduced risk of stroke, but this was not consistently statistically significant. | Showed a trend towards a reduced risk of stroke, but this was not statistically significant. |
| Renal Dysfunction/Failure | High-dose this compound is associated with a significantly increased risk of renal dysfunction.[3][4] | No significant association with an increased risk of renal dysfunction.[11] |
| Thrombotic Events | Concerns have been raised, though large meta-analyses have not consistently shown an increased risk compared to lysine analogues.[18] | Generally considered to have a lower risk of thrombotic events compared to this compound.[19] |
Experimental Protocols
The methodologies of key clinical trials comparing this compound and Amicar vary, but generally follow a similar structure.
Example Dosing Regimens:
-
This compound (High-Dose): A common regimen involves a total dose of 6 x 10^6 kallikrein inactivator units (KIU).[7]
-
This compound (Low-Dose): Doses can range from 1 to 3 million KIU.[11]
-
Amicar (Aminocaproic Acid): A typical total dose is around 270 mg/kg.[7] Another regimen is a 10g bolus over 30 minutes followed by 5g over 3 hours.[14]
Inclusion and Exclusion Criteria: Studies typically include adult patients undergoing specific major surgeries, such as primary or repeat cardiac operations, liver transplantation, or total hip arthroplasty.[2][13][14] Exclusion criteria often include patients with pre-existing renal insufficiency, coagulopathies, or a known allergy to the study drugs.
Outcome Measures: Primary outcomes in these studies consistently include:
-
Total postoperative blood loss.[2]
-
The volume of packed red blood cells and other blood products transfused.[2][13]
-
The proportion of patients requiring a blood transfusion.[2]
-
The incidence of re-exploration for bleeding.[2]
-
Adverse events, including mortality, myocardial infarction, stroke, and renal failure.[2][4]
Conclusion
Both this compound and Amicar are effective antifibrinolytic agents that can significantly reduce perioperative blood loss and transfusion requirements. While high-dose this compound may offer a slight advantage in reducing total blood loss in some settings, Amicar demonstrates comparable efficacy in decreasing the need for blood transfusions.[2] The significant safety concerns associated with this compound, particularly the increased risk of renal dysfunction, coupled with its higher cost, position Amicar as a more favorable option in many clinical scenarios.[4][7] For researchers and drug development professionals, the choice between these agents should be guided by a careful consideration of the specific surgical context, patient risk factors, and a thorough cost-benefit analysis.
References
- 1. Antifibrinolytics in liver surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound May Increase Mortality in Low and Intermediate Risk but Not in High Risk Cardiac Surgical Patients Compared to Tranexamic Acid and ε-Aminocaproic Acid – A Meta-Analysis of Randomised and Observational Trials of over 30.000 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The debate on antifibrinolytics in liver transplantation: always, never, or sometimes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Antifibrinolytic Agents: this compound, and Desmopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Is epsilon-aminocaproic acid as effective as this compound in reducing bleeding with cardiac surgery: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound reduces the need for blood products during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminocaproic Acid (amicar) as an alternative to this compound (trasylol) in liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound and epsilon aminocaproic acid are effective in reducing blood loss after primary total hip arthroplasty--a prospective randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. the-safety-of-aprotinin-and-lysine-derived-antifibrinolytic-drugs-in-cardiac-surgery-a-meta-analysis - Ask this paper | Bohrium [bohrium.com]
- 16. cmaj.ca [cmaj.ca]
- 17. ahajournals.org [ahajournals.org]
- 18. Antifibrinolytics in major orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of this compound, Tranexamic Acid, and Aminocaproic Acid on Blood Loss - Page 4 [medscape.com]
Safety Operating Guide
A Guide to the Safe Disposal of Aprotinin
This document provides essential safety and logistical information for the proper disposal of aprotinin, a serine protease inhibitor used in research and clinical settings. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling in research, scientific, and drug development environments.
Core Safety and Handling Summary
Proper handling and disposal of this compound must be guided by its safety profile. While regulatory classifications may vary, it is prudent to treat this compound as a potentially hazardous chemical, particularly due to its potential as a respiratory and skin sensitizer.
| Parameter | Guideline | Citations |
| Hazard Classification | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. Some sources do not classify it as hazardous under specific regulations. | [1] |
| Primary Routes of Exposure | Inhalation (of powder), skin contact, eye contact, ingestion. | [2][3] |
| Personal Protective Equipment (PPE) | NIOSH/MSHA approved respirator (for powder), safety glasses/goggles, chemical-resistant gloves, lab coat. | [2][3] |
| Handling | Use in a well-ventilated area or a chemical fume hood to avoid dust formation and aerosols. Avoid contact with skin, eyes, and clothing. | [2][3] |
| Storage | Keep containers tightly sealed. Store in a cool, dry, and well-ventilated area. | [2][3] |
Standard Operating Procedure for this compound Disposal
Disposal of this compound and its contaminated materials must comply with all applicable local, regional, and national environmental protection and waste disposal regulations[2]. Never dispose of this compound in household garbage or down the drain, as it should not be allowed to enter the sewage system or natural waterways[1][3].
Step 1: Waste Identification and Segregation
-
Identify this compound Waste: This includes:
-
Expired or unused this compound powder or solutions.
-
Contaminated labware (e.g., tubes, pipette tips, flasks).
-
Contaminated consumables (e.g., gloves, absorbent pads, paper towels).
-
Contaminated packaging.
-
-
Segregate Waste: Keep this compound waste separate from general laboratory trash and other chemical waste streams unless otherwise directed by your institution's Environmental Health & Safety (EHS) office.
Step 2: Packaging and Labeling
-
Select a Container: Use a dedicated, leak-proof, and sealable waste container compatible with the waste type (solid or liquid).
-
Collect Waste:
-
Solids: Carefully place solid waste, including contaminated items, into the container.
-
Liquids: Collect liquid waste in a sealable, non-reactive container.
-
-
Label the Container: Clearly label the waste container as "this compound Waste" and include any other information required by your institution (e.g., hazard symbols, date of accumulation).
Step 3: Storage and Disposal
-
Temporary Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup. Disposal should be carried out through an approved and licensed waste disposal facility[3].
-
Dispose of Packaging: Contaminated packaging should be disposed of in the same manner as the unused product[3].
Protocol for Accidental Spills
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or generates a significant amount of dust, evacuate the area.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear the required PPE, including a lab coat, gloves, eye protection, and, for powdered this compound, respiratory protection[2][3].
Step 3: Contain and Clean the Spill
-
For Solid (Powder) Spills:
-
Gently cover the spill with absorbent paper towels to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it into a suitable, sealed container for disposal[2]. Avoid creating dust.
-
-
For Liquid Spills:
-
Cover the spill with an inert, absorbent material such as sand, diatomite, or universal binders[1].
-
Once absorbed, scoop the material into a sealed container for disposal.
-
Step 4: Decontaminate the Area
-
Clean the spill surface thoroughly. One safety data sheet suggests decontamination with a 10% caustic solution, followed by ventilation of the area[3]. However, always ensure the cleaning agent is compatible with the surface material.
-
Place all cleaning materials (e.g., contaminated paper towels, absorbent pads) into the hazardous waste container.
Step 5: Final Steps
-
Properly remove and dispose of all contaminated PPE as this compound waste.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Aprotinin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Aprotinin is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on various safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] |
| Skin | Chemical-resistant gloves (inspect before use) and appropriate protective clothing to prevent skin exposure. A complete suit protecting against chemicals may be necessary.[1][2][3] | Handle in accordance with good industrial hygiene and safety practice.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a risk assessment indicates it is necessary, especially where dust or aerosols may be generated.[2][3] | Follow OSHA respirator regulations in 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2][3] |
Operational Plan: From Handling to Disposal
A systematic workflow is critical for the safe handling and disposal of this compound. The following diagram outlines the key steps to be followed.
Immediate Safety Measures
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2][5] If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][5] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[2] Seek medical aid.[2]
Accidental Release Measures:
In the event of a spill, immediately ensure the area is well-ventilated.[1][2] For solid this compound, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2][5] Avoid generating dust.[2][5] For liquid solutions, absorb with an inert material and place in a chemical waste container.[6]
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3][6] Avoid contact with skin, eyes, and clothing.[1][2] After handling, wash hands thoroughly.[2]
-
Storage: Store this compound in a tightly closed container in a cool, dry place.[1][2][3] For lyophilized powder, storage at 2-8°C is often recommended.[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5]
While some safety data sheets indicate that this compound is not classified as a hazardous substance, others identify it as a potential sensitizer that may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][5][6] Therefore, it is imperative to handle this substance with care, adhering to the safety protocols outlined in this guide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
